molecular formula C9H13N3 B137007 2-(Piperidin-4-YL)pyrimidine CAS No. 151389-25-2

2-(Piperidin-4-YL)pyrimidine

Katalognummer: B137007
CAS-Nummer: 151389-25-2
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: OLYYSYUUMYTBLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Piperidin-4-yl)pyrimidine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, which integrates piperidine and pyrimidine rings, serves as a versatile building block for the design and synthesis of novel bioactive molecules. This compound is a pivotal precursor in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. A novel series of piperidin-4-yl-aminopyrimidine derivatives have been designed, demonstrating significantly improved activity against wild-type HIV-1 with EC50 values in single-digit nanomolar concentrations, representing a remarkable step forward in the development of AIDS therapeutics . Patent literature further confirms the application of 2-(piperidin-4-yl)-4-phenoxy- or phenylamino-pyrimidine derivatives as highly effective non-nucleoside reverse transcriptase inhibitors . Beyond its antiviral applications, this scaffold is integral to the exploration of compounds with diverse biological activities. Piperidine and pyrimidine complexes are two of the most common heterocyclic fragments found in FDA-approved drugs, underscoring their fundamental importance . Recent research on novel hybrids, such as piperidine pyrimidine cinnamic acid amides, has revealed promising antioxidant and anti-inflammatory potential, including potent lipoxygenase (LOX) inhibitory activity, which mediates various pathophysiological inflammatory disorders . The piperidine nucleus itself is a cornerstone in the production of drugs, with derivatives showing a wide spectrum of biologic activities including anticancer, antimicrobial, and anti-inflammatory effects . Similarly, the pyrimidine ring is a ubiquitous pharmacophore in biomolecules and clinically used drugs, known for its diverse pharmacological effects . The structural motif of this compound therefore provides a critical pharmacophoric template for researchers developing new molecular entities targeting enzymatic pathways and receptors involved in a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYYSYUUMYTBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573551
Record name 2-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151389-25-2
Record name 2-(Piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Piperidin-4-YL)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its structural characteristics, known physicochemical parameters, and general experimental protocols for their determination. Furthermore, it outlines a representative synthetic approach and discusses the potential biological context of this class of molecules.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is limited in publicly accessible literature, the following tables summarize the available and predicted information.

Table 1: General Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₃N₃N/A
Molecular Weight 163.22 g/mol --INVALID-LINK--
Physical Form White to light-yellow to brown powder or crystals (for hydrochloride salt)--INVALID-LINK--
Table 2: Physicochemical Data of this compound
PropertyValueSource
Boiling Point 271.87 °C at 760 mmHg--INVALID-LINK--
Flash Point 118.22 °C--INVALID-LINK--
Melting Point Not availableN/A
pKa Not availableN/A
LogP (calculated) 0.3--INVALID-LINK--
Solubility Not availableN/A

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for pyrimidine derivatives can be applied.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

Methodology:

  • A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • The pH is recorded after each incremental addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The pKa value is determined from the pH at the half-equivalence point. Due to the presence of multiple nitrogen atoms, this compound may have more than one pKa value.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability. The shake-flask method is a common technique.

Methodology:

  • A buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic solvent (typically n-octanol) are mutually saturated.

  • A known concentration of this compound is dissolved in the aqueous phase.

  • The aqueous solution is mixed with an equal volume of the organic phase in a sealed container.

  • The mixture is agitated (e.g., by shaking) for a sufficient time to reach equilibrium.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing oral bioavailability.

Methodology:

  • An excess amount of this compound is added to a fixed volume of an aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC with a standard calibration curve).

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the coupling of a pyrimidine precursor with a suitable piperidine derivative.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product 2-chloropyrimidine 2-Chloropyrimidine Coupling Nucleophilic Aromatic Substitution 2-chloropyrimidine->Coupling tert-butyl_4-aminopiperidine-1-carboxylate tert-Butyl 4-aminopiperidine-1-carboxylate tert-butyl_4-aminopiperidine-1-carboxylate->Coupling Boc-protected_intermediate Boc-protected This compound Coupling->Boc-protected_intermediate Deprotection Acidic Deprotection (e.g., TFA or HCl) Boc-protected_intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General synthetic workflow for this compound.

The pyrimidine ring is generally susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, which are electron-deficient due to the presence of the nitrogen atoms. The piperidine moiety contains a secondary amine that can undergo various reactions such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse range of derivatives.

Biological Context and Potential Signaling Pathways

While specific biological targets and signaling pathways for this compound are not well-documented, the broader class of pyrimidine derivatives is known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism.

Derivatives of piperidinyl-pyrimidine have been investigated as inhibitors of several protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer and inflammation.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAS RAS Receptor_Tyrosine_Kinase->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Inhibitor Piperidinyl-pyrimidine Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->PI3K Inhibitor->ERK

Caption: Potential kinase signaling pathways targeted by piperidinyl-pyrimidine derivatives.

The diagram above illustrates a simplified representation of common kinase signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently targeted in drug discovery. Piperidinyl-pyrimidine derivatives have the potential to act as inhibitors at various nodes within these cascades.

Experimental Workflow for Biological Evaluation

The biological activity of this compound and its derivatives would typically be assessed through a tiered screening process.

G Start Compound Synthesis and Purification Biochemical_Assay In vitro Biochemical Assay (e.g., Kinase Inhibition Assay) Start->Biochemical_Assay Cell-based_Assay Cell-based Functional Assay (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell-based_Assay ADMET_Profiling In vitro ADMET Profiling (Solubility, Permeability, Stability) Cell-based_Assay->ADMET_Profiling In_vivo_PK In vivo Pharmacokinetic (PK) Studies ADMET_Profiling->In_vivo_PK In_vivo_Efficacy In vivo Efficacy Studies (e.g., Xenograft Models) In_vivo_PK->In_vivo_Efficacy Lead_Optimization Lead Optimization In_vivo_Efficacy->Lead_Optimization

Caption: A typical experimental workflow for the preclinical evaluation of a drug candidate.

This workflow begins with the synthesis and purification of the compound, followed by in vitro biochemical and cell-based assays to determine its potency and mechanism of action. Promising candidates then undergo in vitro ADMET profiling to assess their drug-like properties before advancing to in vivo pharmacokinetic and efficacy studies. The data gathered throughout this process informs further lead optimization efforts.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. This guide has summarized the currently available physicochemical data and provided a framework of standard experimental protocols for its characterization. While there is a need for more comprehensive experimental data on the parent compound, the information presented here serves as a valuable resource for researchers and scientists working with this and related pyrimidine derivatives. Future studies should focus on the experimental determination of its key physicochemical properties, elucidation of its specific biological targets, and exploration of its therapeutic potential.

Spectroscopic Analysis of 2-(Piperidin-4-YL)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize 2-(piperidin-4-yl)pyrimidine derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry, forming the core of various compounds explored for therapeutic potential. Accurate structural elucidation and purity assessment are critical for advancing drug discovery and development programs. This document outlines the expected spectroscopic data across major analytical platforms and provides standardized experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The this compound core structure links a six-membered aromatic pyrimidine ring to a saturated piperidine ring via a carbon-carbon bond at the pyrimidine's C2 position and the piperidine's C4 position. The distinct electronic and structural environments of these two rings give rise to a characteristic spectroscopic fingerprint.

The numbering convention used for the purpose of spectroscopic assignment is detailed in the diagram below.

G cluster_pyrimidine Pyrimidine Ring C2 C2 N1 N1 C4' C4' C2->C4' C-C bond C6 C6 C5 C5 C4 C4 N3 N3 C3' C3' C2' C2' C5' C5' N1' N1' C6' C6'

Figure 1: Structure of this compound with atom numbering.

The primary analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping, Infrared (IR) spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight and fragmentation analysis, and Ultraviolet-Visible (UV-Vis) spectroscopy for examining the electronic properties of the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Expected ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrimidine and piperidine protons. The pyrimidine protons are expected in the downfield aromatic region due to the deshielding effect of the electronegative nitrogen atoms and ring currents. The piperidine protons will appear in the upfield aliphatic region.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

Assigned ProtonExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
H5 (Pyrimidine)~7.3 - 7.5Triplet (t)J(H5, H4) ≈ 5.0, J(H5, H6) ≈ 5.0
H4, H6 (Pyrimidine)~8.7 - 8.9Doublet (d)J(H4/H6, H5) ≈ 5.0
H2', H6' (Piperidine, axial)~1.3 - 1.5Multiplet (m)-
H2', H6' (Piperidine, equatorial)~2.9 - 3.1Multiplet (m)-
H3', H5' (Piperidine, axial)~1.6 - 1.8Multiplet (m)-
H3', H5' (Piperidine, equatorial)~2.0 - 2.2Multiplet (m)-
H4' (Piperidine)~2.8 - 3.2Multiplet (m)-
N1'-H (Piperidine)~1.5 - 2.5Broad Singlet (br s)-

Note: Chemical shifts are referenced to TMS and can vary based on solvent and substitution. The piperidine N-H signal is often broad and may exchange with D₂O. The signals for the piperidine protons are complex due to chair conformation and axial/equatorial relationships.[1][2][3][4]

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show characteristic signals for the aromatic pyrimidine carbons and the aliphatic piperidine carbons. The pyrimidine carbons directly bonded to nitrogen (C2, C4, C6) are significantly downfield.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Assigned CarbonExpected Chemical Shift (δ, ppm)
C2 (Pyrimidine)~164 - 166
C4, C6 (Pyrimidine)~157 - 160
C5 (Pyrimidine)~120 - 125
C2', C6' (Piperidine)~45 - 48
C3', C5' (Piperidine)~30 - 33
C4' (Piperidine)~40 - 43

Note: Chemical shifts are referenced to TMS and can vary based on solvent and substitution.[1][2][5]

Experimental Protocol for NMR Analysis

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[6]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Data

The IR spectrum of a this compound derivative will feature absorption bands corresponding to vibrations of both the aromatic pyrimidine and saturated piperidine rings.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group / Moiety
3300 - 3400N-H StretchPiperidine N-H
3000 - 3100C-H Stretch (Aromatic)Pyrimidine Ring
2850 - 2960C-H Stretch (Aliphatic)Piperidine CH₂
~1600 - 1650C=N StretchPyrimidine Ring
~1550 - 1590C=C Stretch (Aromatic)Pyrimidine Ring
1400 - 1500Ring VibrationsPyrimidine Ring
1200 - 1350C-N StretchBoth Rings

Note: The exact positions of the peaks can be influenced by the solid-state packing or the presence of substituents.[7][8][9][10][11]

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions from the sample spectrum.[12]

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typical settings include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans over a range of 4000-400 cm⁻¹.[12]

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is typically used.

Expected MS Data

In positive ion ESI mode, the compound is expected to be observed as a protonated molecule [M+H]⁺. Tandem MS (MS/MS) of this precursor ion will induce fragmentation.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

IonProposed Fragmentation Pathway
[M+H]⁺Protonated molecule
[M+H - 28]⁺Loss of ethene (C₂H₄) from the piperidine ring
[M+H - 43]⁺Loss of a propyl radical (C₃H₇) via piperidine ring opening
[C₅H₁₀N]⁺ (m/z 84)Piperidinyl cation fragment from cleavage of the C-C bond to the pyrimidine ring
[C₄H₃N₂]⁺ (m/z 79)Pyrimidinyl cation fragment from cleavage of the C-C bond to the piperidine ring

Note: The fragmentation pattern is highly dependent on the collision energy used in MS/MS experiments. The most common fragmentation of piperidine derivatives involves alpha-cleavage adjacent to the nitrogen atom and various ring fission pathways.[13][14][15]

Experimental Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[16] Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Chromatography (LC):

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. A typical gradient might run from 5% B to 95% B over 5-10 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.[13]

    • Injection Volume: 1 - 5 µL.[13]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Perform a full scan (e.g., m/z 100-800) to identify the [M+H]⁺ precursor ion.

    • MS/MS: Use a data-dependent acquisition mode to trigger product ion scans on the most intense precursor ions. Optimize collision energy to achieve a representative fragmentation pattern.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the aromatic pyrimidine chromophore. Saturated systems like piperidine do not absorb significantly in the typical UV-Vis range (200-800 nm).

Expected UV-Vis Data

The pyrimidine ring is expected to exhibit absorptions corresponding to π → π* electronic transitions.

Table 5: Expected UV-Vis Absorption Data

Wavelength (λ_max)Transition TypeChromophore
~240 - 260 nmπ → π*Pyrimidine Ring

Note: The λ_max and molar absorptivity (ε) can be influenced by the solvent and any substituents on the pyrimidine ring.[17][18]

Experimental Protocol for UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile). The solvent should not absorb in the same region as the analyte.[17]

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

  • Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as the reference/blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample from approximately 400 nm down to 200 nm and record the spectrum.

Integrated Spectroscopic Workflow

The characterization of a novel this compound derivative is a multi-step process where the results from each technique provide complementary information, leading to a confident structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Final Structure synthesis Synthesized Compound (this compound Derivative) ms LC-MS Analysis synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir FTIR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv mw_formula Molecular Weight & Elemental Formula ms->mw_formula connectivity Atom Connectivity & 3D Structure nmr->connectivity functional_groups Functional Group Identification ir->functional_groups chromophore Chromophore Confirmation uv->chromophore final_structure Final Structure Elucidation & Purity Assessment mw_formula->final_structure functional_groups->final_structure connectivity->final_structure chromophore->final_structure

Figure 2: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 2-(Piperidin-4-YL)pyrimidine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. It also offers detailed, adaptable experimental protocols for acquiring such data, aimed at researchers engaged in the synthesis and characterization of novel small molecules.

Core Data Presentation

The following tables summarize the predicted NMR and MS data for this compound. These values are estimations derived from spectral data of analogous compounds and computational predictions. Experimental verification is strongly recommended.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrimidine H-4, H-68.3 - 8.5Doublet~4.5 - 5.0
Pyrimidine H-56.9 - 7.1Triplet~4.5 - 5.0
Piperidine H-42.9 - 3.1Multiplet-
Piperidine H-2, H-6 (axial)2.6 - 2.8Multiplet-
Piperidine H-2, H-6 (equatorial)3.1 - 3.3Multiplet-
Piperidine H-3, H-5 (axial)1.6 - 1.8Multiplet-
Piperidine H-3, H-5 (equatorial)1.9 - 2.1Multiplet-
Piperidine N-H1.5 - 2.5Broad Singlet-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2165 - 167
Pyrimidine C-4, C-6157 - 159
Pyrimidine C-5115 - 117
Piperidine C-445 - 47
Piperidine C-2, C-643 - 45
Piperidine C-3, C-530 - 32
Predicted Mass Spectrometry Data
Ionization ModePredicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)
ESI164.1182162.1036

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • The following parameters are recommended:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum should be acquired on the same spectrometer.

  • The following parameters are recommended:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • The spectrum should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with electrospray ionization (ESI). A common solvent system is 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

2. Electrospray Ionization Mass Spectrometry (ESI-MS):

  • The analysis should be performed on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

  • Typical ESI source parameters are as follows (these will need to be optimized for the specific instrument):

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Pressure (N₂): 20-30 psi.

    • Drying Gas Flow (N₂): 5-10 L/min.

    • Drying Gas Temperature: 250-350 °C.

  • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound such as this compound.

experimental_workflow start Conceptualization of This compound synthesis Chemical Synthesis start->synthesis Design purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification Crude Product nmr_analysis NMR Spectroscopy (¹H and ¹³C) purification->nmr_analysis Purified Sample ms_analysis Mass Spectrometry (e.g., ESI-MS) purification->ms_analysis Purified Sample data_analysis Spectral Data Analysis and Structure Confirmation nmr_analysis->data_analysis ms_analysis->data_analysis end Characterized Compound data_analysis->end Confirmed Structure

Caption: A logical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Crystal Structure of 2-(Piperidin-4-YL)pyrimidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of 2-(piperidin-4-yl)pyrimidine analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, outlines experimental protocols for structure determination, and visualizes relevant biological signaling pathways.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of this compound analogs and related structures. The diversity in substituents on both the pyrimidine and piperidine rings leads to variations in their crystal packing and unit cell parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidineC₂₈H₂₇N₅O₄MonoclinicP2₁/c11.3563(15)17.547(2)12.8390(16)90101.385(3)902508.1(6)4
4-(Pyrimidin-2-yl)piperazin-1-ium chlorideC₈H₁₃ClN₄OrthorhombicP2₁2₁2₁7.373(3)10.989(5)12.219(5)909090989.1(7)4
4-(Pyrimidin-2-yl)piperazin-1-ium nitrateC₈H₁₃N₅O₃MonoclinicP2₁/c7.086(2)21.085(6)7.822(2)90107.03(3)901116.8(5)4
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetateC₁₃H₁₃N₃O₂STriclinicP-18.6579(8)9.7394(9)9.9188(8)62.661(6)71.416(5)65.024(6)665.35(10)2

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like this compound analogs is primarily achieved through single-crystal X-ray diffraction. Below is a detailed, representative methodology.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining suitable crystals is slow evaporation:

  • Solvent Selection : The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetonitrile, or ethyl acetate) to achieve a nearly saturated solution.

  • Evaporation : The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

  • Crystal Harvesting : Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Data Collection
  • Crystal Mounting : A selected single crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant to minimize crystal decay during data collection at low temperatures (e.g., 100 K).

  • Diffractometer Setup : Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Data Acquisition : The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of angles. The exposure time and oscillation angle per frame are optimized to obtain good signal-to-noise ratios for the diffraction spots.

Structure Solution and Refinement
  • Data Processing : The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution : The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors.

  • Structure Refinement : The atomic positions and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software to ensure its quality and chemical reasonableness.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification SolventScreening Solvent Screening Purification->SolventScreening CrystalGrowth Crystal Growth SolventScreening->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition Refinement->Validation

A generalized workflow for single-crystal X-ray crystallography.

Relevant Signaling Pathways

Many this compound analogs derive their therapeutic potential from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Below are diagrams of three such pathways: EGFR, ALK, and AKT signaling.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is crucial for regulating cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

EGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes

Simplified EGFR signaling cascade.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers.

ALK_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein JAK JAK ALK_Fusion->JAK Activates PI3K PI3K ALK_Fusion->PI3K Activates Ras_MAPK Ras/MAPK Pathway ALK_Fusion->Ras_MAPK Activates STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression Regulates Akt Akt PI3K->Akt Akt->Gene_Expression Regulates Ras_MAPK->Gene_Expression Regulates AKT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

An In-depth Technical Guide to the Solubility and Stability of 2-(Piperidin-4-YL)pyrimidine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 2-(Piperidin-4-YL)pyrimidine and structurally related heterocyclic compounds. Due to the limited availability of public data for this compound, this document focuses on established experimental protocols and presents illustrative data from similar pyrimidine derivatives to guide research and development efforts.

Introduction

Pyrimidine and its derivatives are key scaffolds in medicinal chemistry, forming the core of many therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The piperidine moiety is also a common functional group in pharmaceuticals, often contributing to improved pharmacokinetic properties.[4] A thorough understanding of the solubility and stability of novel compounds containing these moieties, such as this compound, is crucial for their development as drug candidates. Poor aqueous solubility can hinder bioavailability and lead to inaccurate results in biological assays, while chemical instability can compromise safety, efficacy, and shelf-life.[1]

This guide details the standard experimental protocols for determining both kinetic and thermodynamic solubility in various media. It also outlines a systematic approach to stability testing through forced degradation studies, which are essential for identifying potential degradation pathways and developing stable formulations.

Solubility Assessment

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility are important to assess during drug discovery and development.

Experimental Protocols

2.1.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This high-throughput method is valuable in early drug discovery to flag compounds with potential solubility issues.[1]

Experimental Workflow:

prep Prepare 10 mM stock in DMSO dilute Dilute stock into aqueous buffer (e.g., PBS, pH 7.4) prep->dilute incubate Incubate at room temperature dilute->incubate filter Remove precipitate by filtration or centrifugation incubate->filter quantify Quantify soluble compound by HPLC-UV or LC-MS/MS filter->quantify

Figure 1: General workflow for a kinetic solubility assay.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution: Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: The solution is typically shaken or stirred for a period of 1 to 2 hours at room temperature to allow for precipitation to occur.

  • Separation: The precipitated solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[1]

2.1.2. Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. This method is more time-consuming but provides a more accurate measure of a compound's intrinsic solubility.

Experimental Workflow:

add_excess Add excess solid compound to solvent equilibrate Equilibrate with stirring/shaking (e.g., 24-48h) add_excess->equilibrate separate Separate solid from solution (filtration/centrifugation) equilibrate->separate quantify Quantify dissolved compound in the supernatant separate->quantify

Figure 2: General workflow for a thermodynamic solubility assay.

Detailed Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent).[5]

  • Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[5]

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method.

Illustrative Solubility Data for Pyrimidine Derivatives
Compound293.15 K298.15 K303.15 K308.15 K313.15 K
MDT 1 0.001580.001750.001930.002120.00233
MDT 2 0.000950.001060.001180.001310.00145
MDT 3 0.001390.001540.001700.001870.00205
MDT 4 0.000780.000880.000990.001110.00124
MDT 5 0.001240.001380.001530.001690.00186
MDT 6 0.001160.001290.001430.001580.00174
MDT 7 0.000860.000970.001090.001220.00136
MDT 8 0.001040.001160.001290.001430.00158
MDT 9 0.001890.002090.002300.002520.00276
MDT 10 0.001670.001850.002040.002240.00246

Data adapted from a study on the solubility of pyrimidine derivatives in methanol.[5] The compounds are various substituted pyrimidines.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, involving the exposure of the compound to stress conditions to identify potential degradation products and pathways.[6]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are typically performed on a single batch of the drug substance. The stress conditions should be selected to achieve a degradation of approximately 5-20%.[6]

Experimental Workflow for Stability Studies:

cluster_stress Stress Conditions hydrolysis Acid/Base Hydrolysis oxidation Oxidation (e.g., H2O2) thermal Thermal Stress (Dry Heat) photochemical Photochemical Stress (UV/Vis light) start Prepare solutions of the test compound analyze_t0 Analyze initial sample (t=0) by HPLC start->analyze_t0 stress Expose to stress conditions start->stress analyze_tn Analyze stressed samples at time points stress->analyze_tn characterize Characterize degradation products (LC-MS) analyze_tn->characterize

Figure 3: Workflow for forced degradation studies.

Detailed Methodologies:

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • The solutions are typically heated (e.g., at 60-80 °C) for a defined period.

    • Samples are withdrawn at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • The compound is treated with an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperature.

    • Samples are analyzed at different time intervals.

  • Thermal Degradation:

    • The solid compound is exposed to dry heat (e.g., in an oven at a temperature below its melting point) for a specified duration.

    • The sample is then dissolved and analyzed.

  • Photostability:

    • The compound, in both solid and solution form, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample is kept in the dark to exclude thermal degradation.

3.1.1. Analytical Method

A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products. This typically involves a reverse-phase C18 column with a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Diode-array detection (DAD) is useful for assessing peak purity. Mass spectrometry (MS) is used to identify the structures of the degradation products.[6]

Illustrative Stability Data Presentation

The results of forced degradation studies are typically summarized in a table, as shown below.

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNo. of Degradants
0.1 M HCl 8 hours8085.214.82
0.1 M NaOH 4 hours6090.59.51
10% H₂O₂ 24 hours2592.17.91
Dry Heat 48 hours10098.51.50
Photolytic 1.2 million lux h2595.84.21

This is hypothetical data for illustrative purposes.

Biological Context and Signaling Pathways

Derivatives of piperidinyl-pyrimidine have been investigated for a variety of biological activities. For instance, some analogs have been explored as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For example, compounds with a similar core structure have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK) Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Pathway Activation Ligand Growth Factor Ligand->Receptor Compound This compound (Inhibitor) Compound->Receptor Inhibition Response Cellular Responses (Proliferation, Survival, etc.) Pathway->Response

Figure 4: Representative signaling pathway for a receptor tyrosine kinase, a potential target for piperidinyl-pyrimidine derivatives.

Conclusion

This technical guide has outlined the fundamental experimental protocols for assessing the solubility and stability of this compound and related compounds. While specific quantitative data for the title compound is not publicly available, the methodologies presented here provide a robust framework for its physicochemical characterization. The illustrative data and diagrams serve as a practical reference for researchers in the field of drug discovery and development. A thorough evaluation of these properties is a critical step in advancing new chemical entities towards clinical development.

References

Initial Biological Screening of a 2-(Piperidin-4-YL)pyrimidine Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-4-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile interactions with a range of biological targets. This technical guide provides a comprehensive overview of the initial biological screening of a compound library based on this core, with a particular focus on its established role in the development of kinase inhibitors for oncology.

Introduction to the this compound Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Its derivatives, particularly those incorporating a piperidine moiety, have demonstrated significant therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[2][3][4] The piperidine ring can modulate physicochemical properties such as solubility and lipophilicity, while also providing a key interaction point for binding to target proteins.[5] This guide outlines the typical workflow and key experimental protocols for the initial biological evaluation of a library of this compound analogs.

Experimental Protocols

A standard screening cascade for a novel chemical library involves a tiered approach, starting with broad cellular assays and progressing to more specific biochemical and mechanistic studies for the most promising hits.

Primary Screening: Cell-Based Assays

The initial screen is typically a high-throughput cellular assay to assess the general cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol: MTT Cell Proliferation Assay

  • Cell Plating: Seed cancer cell lines (e.g., H1975 for EGFR-mutant lung cancer, Karpas299 for ALK-positive lymphoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds from the this compound library (typically from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Secondary Screening: Biochemical Assays

Compounds showing significant activity in cellular assays are advanced to biochemical assays to determine their direct effect on specific molecular targets, such as protein kinases.

Protocol: In Vitro Kinase Inhibition Assay

This protocol is exemplified for Anaplastic Lymphoma Kinase (ALK).

  • Reaction Setup: In a 96-well plate, combine the recombinant ALK enzyme, a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a known inhibitor (e.g., Crizotinib) as a positive control and DMSO as a negative control.

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation of the substrate.

  • Detection: Use a kinase-glo luminescent assay kit, which measures the amount of ATP remaining in the well after the kinase reaction. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Mechanistic Studies

For lead compounds, further studies are conducted to elucidate their mechanism of action within the cell.

Protocol: Western Blot Analysis for Signaling Pathway Modulation

  • Cell Lysis: Treat cancer cells with the lead compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target protein and its phosphorylated form (e.g., anti-p-IκBα, anti-IκBα, anti-p65).[3]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.

Data Presentation

The quantitative results from the screening assays are summarized in tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antiproliferative Activity of Selected this compound Analogs

CompoundTarget Cell LineIC50 (µM)Reference
9i H1975 (EGFR T790M/L858R)0.6210[6]
L6 Karpas299 (ALK-positive)0.017[7]
L6 H2228 (ALK-positive)0.052[7]
6e RAW 264.7 (NO Production)0.86[3]
6e RAW 264.7 (TNF-α Production)1.87[3]

Table 2: In Vitro Kinase Inhibitory Activity of Lead Compounds

CompoundTarget KinaseIC50 (nM)Reference
9i EGFR T790M/L858R4.902[6]
L6 ALK (wild-type)1.8[7]
L6 ALK L1196M3.9[7]
L6 ALK G1202R5.2[7]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding the logical flow of the screening process and the biological context of the drug targets.

G cluster_0 Library Synthesis & QC cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Secondary & Mechanistic Assays cluster_4 Lead Optimization Lib This compound Library Synthesis QC Quality Control (Purity, Identity) Lib->QC HTS High-Throughput Screening (e.g., MTT Assay on Cancer Cell Lines) QC->HTS DoseResp Dose-Response & IC50 Determination HTS->DoseResp Selectivity Counter-screening (Normal Cell Lines) DoseResp->Selectivity Biochem Biochemical Assays (e.g., Kinase Inhibition) Selectivity->Biochem Mechanism Mechanism of Action (e.g., Western Blot) Biochem->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-level workflow for the biological screening of a chemical library.

Many compounds from the this compound class are designed as inhibitors of protein kinases, which are crucial nodes in cellular signaling pathways often dysregulated in cancer.

EGFR_Pathway cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor (e.g., 9i) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a this compound compound.[6]

Another key target for this scaffold is the Anaplastic Lymphoma Kinase (ALK), particularly in the context of specific cancer types like non-small cell lung cancer.

ALK_Pathway cluster_pathway Simplified ALK Signaling Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) STAT3 STAT3 ALK->STAT3 RAS RAS ALK->RAS PI3K PI3K ALK->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor (e.g., L6) Inhibitor->ALK

Caption: Inhibition of the ALK signaling pathway by a this compound compound.[7]

Conclusion

The initial biological screening of a this compound library requires a systematic and multi-faceted approach. By employing a cascade of cellular and biochemical assays, researchers can effectively identify and characterize potent and selective modulators of key biological targets. The data derived from these screens, particularly against well-validated targets like EGFR and ALK, provides a strong foundation for subsequent lead optimization and drug development efforts. The versatility of the this compound scaffold ensures its continued relevance in the quest for novel therapeutics.

References

In Vitro Evaluation of Novel Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel pyrimidine derivatives, focusing on their potential as anticancer agents. Pyrimidine-based compounds represent a significant class of therapeutic agents, targeting key regulators of cell proliferation and survival. This document outlines the methodologies for assessing their efficacy and elucidates the signaling pathways through which they exert their effects.

Introduction to Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer drugs. Its versatility allows for the design of potent and selective inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer. This guide will focus on two prominent classes of pyrimidine derivatives: pyrido[2,3-d]pyrimidines as EGFR inhibitors and pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors.

Quantitative Data on Anticancer Activity

The in vitro efficacy of novel pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their target kinases. Below are representative data for a pyrido[2,3-d]pyrimidine EGFR inhibitor and a pyrazolo[3,4-d]pyrimidine CDK2 inhibitor.

Table 1: In Vitro Activity of a Representative Pyrido[2,3-d]pyrimidine EGFR Inhibitor (Compound 8a)
Target Cell Line/KinaseIC50 (µM)Reference
A-549 (Lung Cancer)16.2[1]
PC-3 (Prostate Cancer)7.98[1]
HCT-116 (Colon Cancer)25.61[2]
EGFR (Wild Type)0.099[1][2]
EGFR (T790M Mutant)0.123[1]
Table 2: In Vitro Activity of a Representative Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor (Compound 4a)
Target Cell Line/KinaseIC50 (µM)Reference
HCT-116 (Colon Cancer)1.25[3]
HepG2 (Liver Cancer)2.34[3]
CDK20.21[3]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable in vitro evaluation of novel compounds. The following sections provide methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials :

    • Cancer cell lines

    • Complete culture medium

    • 96-well plates

    • Test pyrimidine derivative

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrimidine derivative and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

  • Materials :

    • Cancer cell lines

    • Complete culture medium

    • 96-well plates

    • Test pyrimidine derivative

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

    • 1% acetic acid

    • 10 mM Tris base solution

    • Microplate reader

  • Procedure :

    • Seed and treat cells as described in the MTT assay protocol.

    • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the wells five times with water and allow the plates to air dry.

    • Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

    • Quickly wash the wells four times with 1% acetic acid to remove unbound dye and allow the plates to air dry.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials :

    • Cancer cell lines

    • Complete culture medium

    • Test pyrimidine derivative

    • Phosphate-buffered saline (PBS)

    • 70% ethanol, cold

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure :

    • Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend them in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Kinase Inhibition Assay

These assays measure the direct inhibitory effect of a compound on the activity of a specific kinase.

3.3.1. EGFR Kinase Assay

  • Materials :

    • Recombinant human EGFR (wild type or mutant)

    • Kinase buffer

    • ATP

    • Specific peptide substrate

    • Test pyrimidine derivative

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Luminometer

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the EGFR enzyme, peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Determine the percentage of kinase inhibition and calculate the IC50 value.

3.3.2. CDK2 Kinase Assay

  • Materials :

    • Recombinant human CDK2/Cyclin A2 complex

    • Kinase buffer

    • ATP

    • Histone H1 as a substrate

    • Test pyrimidine derivative

    • [γ-32P]ATP

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure :

    • Prepare the reaction mixture containing CDK2/Cyclin A2, Histone H1, and the test compound in kinase buffer.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Spot the reaction mixture onto phosphocellulose paper to stop the reaction.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.

  • Materials :

    • Cancer cell lines

    • Test pyrimidine derivative

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Rb, anti-Rb, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure :

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualization of Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cell_culture Cell Culture (e.g., A-549, HCT-116) treatment Treatment with Pyrimidine Derivatives cell_culture->treatment viability_assay Cell Viability Assay (MTT or SRB) treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50_determination->cell_cycle kinase_assay Kinase Inhibition Assay (EGFR/CDK2) ic50_determination->kinase_assay western_blot Western Blotting (Pathway Modulation) ic50_determination->western_blot

Caption: Workflow for the in vitro evaluation of pyrimidine derivatives.

EGFR Signaling Pathway Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds Pyrimidine_EGFRi Pyrido[2,3-d]pyrimidine Inhibitor Pyrimidine_EGFRi->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

CDK2 Signaling Pathway and Cell Cycle Control

CDK2_pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits p_pRb p-pRb (Phosphorylated) E2F->S Promotes Transition Pyrimidine_CDKi Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrimidine_CDKi->CDK2 Inhibits ATP Binding

References

Elucidating the Mechanism of Action of Novel Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of three distinct classes of novel kinase inhibitors, utilizing specific case studies to illustrate their unique biochemical and cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted therapeutics. Herein, we delve into the intricacies of a covalent inhibitor (Osimertinib), an allosteric inhibitor (Trametinib), and a targeted protein degrader (ARV-110), presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and the methodologies used to study them.

Introduction to Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] While traditional kinase inhibitors have primarily targeted the highly conserved ATP-binding site, the field has evolved to develop novel strategies that offer improved selectivity and efficacy, and address mechanisms of acquired resistance.[4][5] This guide will explore three such innovative approaches:

  • Covalent Inhibition: These inhibitors form a permanent covalent bond with a specific amino acid residue within the target kinase, leading to irreversible inactivation.[6]

  • Allosteric Inhibition: These molecules bind to a site on the kinase distinct from the ATP pocket, inducing a conformational change that inhibits its activity.[4]

  • Targeted Protein Degradation: This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein degradation machinery to eliminate the target kinase entirely.[7][8]

Case Study 1: Osimertinib - A Covalent EGFR Inhibitor

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[6] It is designed to selectively target both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[6][9]

Mechanism of Action

Osimertinib's mechanism relies on the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR.[6][10] This irreversible binding ensures sustained inhibition of EGFR signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby suppressing tumor cell proliferation and survival.[6] A key advantage of osimertinib is its significantly lower activity against wild-type EGFR, which is attributed to subtle conformational differences in the ATP-binding pocket, leading to a more favorable therapeutic window with reduced side effects compared to earlier generation inhibitors.[6][11]

Quantitative Data: Potency and Selectivity of Osimertinib

The inhibitory activity of osimertinib has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor.

Target Assay Type IC50 (nM) Reference
EGFR (Exon 19 deletion)Cellular12.92[12]
EGFR (L858R/T790M)Cellular11.44[12]
EGFR (Wild-Type)Cellular493.8[12]
EGFR (L858R)Biochemical12[8]
EGFR (L858R/T790M)Biochemical1[8]

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT Activates AKT->Proliferation_Survival Promotes Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits (Covalent Bond)

EGFR signaling pathway and the inhibitory action of Osimertinib.

Case Study 2: Trametinib - An Allosteric MEK Inhibitor

Trametinib is a reversible, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[4] It is used in the treatment of various cancers, particularly those with mutations in the BRAF gene, which leads to constitutive activation of the MAPK/ERK signaling pathway.[13]

Mechanism of Action

Unlike ATP-competitive inhibitors, trametinib binds to a unique allosteric pocket adjacent to the ATP-binding site on the MEK protein.[4][13] This binding locks MEK in an inactive conformation, preventing its phosphorylation and activation by the upstream kinase, RAF.[3][13] Consequently, the downstream signaling to ERK is blocked, leading to an inhibition of cell proliferation.[4] Structural studies have revealed that trametinib's binding is enhanced when MEK is in a complex with the scaffold protein Kinase Suppressor of Ras (KSR), further contributing to its high potency and selectivity.[1][13]

Quantitative Data: Potency and Selectivity of Trametinib

The potency of trametinib is typically characterized by its half-maximal inhibitory concentration (IC50) in biochemical assays and its effect on cell proliferation in cellular assays.

Target Assay Type IC50 (nM) Reference
MEK1Biochemical0.92[13]
MEK2Biochemical1.8[13]
BRAF V600E Mutant CellsCellular (Proliferation)0.4 - 5[4]

Signaling Pathway Diagram

MEK_ERK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Trametinib Trametinib Trametinib->MEK Allosterically Inhibits Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

The MAPK/ERK signaling pathway and the allosteric inhibition by Trametinib.

Case Study 3: ARV-110 - A PROTAC Androgen Receptor Degrader

ARV-110 (Bavdegalutamide) is a PROteolysis TArgeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation.[7][14] While AR itself is a nuclear receptor, its signaling is intricately linked with various kinase pathways, and targeting AR is a key strategy in prostate cancer, where AR signaling is a primary driver of the disease.[7][15]

Mechanism of Action

PROTACs are heterobifunctional molecules with two distinct domains connected by a linker.[7] One domain of ARV-110 binds to the Androgen Receptor, while the other binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[7] This dual binding brings AR and the E3 ligase into close proximity, forming a ternary complex.[7] This proximity facilitates the transfer of ubiquitin molecules to the AR protein, marking it for degradation by the proteasome.[7] Unlike traditional inhibitors that merely block the function of a protein, PROTACs lead to its complete removal from the cell, offering a potentially more profound and durable therapeutic effect.[7][8]

Quantitative Data: Degradation Potency of ARV-110

The efficacy of a PROTAC is measured by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Target Cell Line DC50 (nM) Reference
Androgen ReceptorVarious Prostate Cancer Cell Lines~1[15][16]

Mechanism of Action Diagram

PROTAC_Mechanism cluster_PROTAC ARV-110 (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation ARV-110 AR Binder - Linker - E3 Ligase Binder AR Androgen Receptor ARV-110->AR Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) ARV-110->E3_Ligase Binds B ARV-110->B Proteasome Proteasome AR->Proteasome Degradation A AR->A E3_Ligase->AR Ubiquitination C E3_Ligase->C Ub Ubiquitin Degraded_AR Degraded_AR Proteasome->Degraded_AR Degraded Peptides A->B B->C C->A

Mechanism of action of the PROTAC degrader ARV-110.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of novel kinase inhibitors.

Biochemical Kinase Activity Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency (IC50) of a kinase inhibitor against its purified target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, MEK1)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 2 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)

Objective: To determine the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay is a luminescence-based assay that quantifies ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975 for Osimertinib)

  • Complete cell culture medium

  • Test inhibitor (serially diluted)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Reagent (Promega)

  • Solubilization buffer (for MTT assay)

  • Clear or white, opaque 96-well cell culture plates

  • Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the kinase inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Development:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes.

  • Data Acquisition:

    • For MTT Assay: Measure the absorbance at 570 nm using a microplate reader.

    • For CellTiter-Glo® Assay: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Protein Degradation (for PROTACs)

Objective: To visualize and quantify the degradation of a target protein induced by a PROTAC.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. The intensity of the protein band on the blot is proportional to the amount of that protein in the sample.

Materials:

  • Cell line expressing the target protein (e.g., VCaP for ARV-110)

  • PROTAC degrader (serially diluted)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to confirm equal protein loading across lanes.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining at each PROTAC concentration relative to the vehicle control to determine the DC50 and Dmax.[17]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that a kinase inhibitor binds to its intended target within intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[5][18][19]

Materials:

  • Cell line expressing the target kinase

  • Kinase inhibitor

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating block

  • Western blotting or ELISA reagents for protein detection

Procedure:

  • Cell Treatment: Treat cells with the inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the treated cells or cell lysates into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Cell Lysis (if using intact cells): Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow Diagrams

Kinase_Assay_Workflow Start Start Inhibitor_Plating Plate serial dilutions of inhibitor Start->Inhibitor_Plating Enzyme_Substrate_Addition Add kinase and substrate Inhibitor_Plating->Enzyme_Substrate_Addition Pre_incubation Pre-incubate Enzyme_Substrate_Addition->Pre_incubation ATP_Addition Initiate reaction with ATP Pre_incubation->ATP_Addition Kinase_Reaction Incubate ATP_Addition->Kinase_Reaction Stop_Reaction Stop reaction and deplete ATP Kinase_Reaction->Stop_Reaction Signal_Generation Convert ADP to ATP and generate signal Stop_Reaction->Signal_Generation Read_Luminescence Read luminescence Signal_Generation->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

General workflow for a biochemical kinase activity assay (e.g., ADP-Glo™).

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with PROTAC Start->Cell_Treatment Cell_Lysis Lyse cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal Secondary_Ab->Detection Data_Analysis Quantify bands and calculate DC50 Detection->Data_Analysis End End Data_Analysis->End

General workflow for Western blot analysis of protein degradation.

References

An In-depth Technical Guide to the Cellular Targets of 2-(Piperidin-4-YL)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-4-yl)pyrimidine scaffold is a versatile pharmacophore that has been extensively utilized in medicinal chemistry to develop a wide array of therapeutic agents. While the unsubstituted core molecule itself is not associated with a specific primary cellular target, its derivatives have been engineered to exhibit high potency and selectivity against various biological targets. This technical guide provides a comprehensive overview of the primary cellular targets of key classes of this compound derivatives, summarizing quantitative data, detailing experimental protocols for target identification and characterization, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this important chemical scaffold.

Kinase Inhibition

Derivatives of this compound have been extensively developed as inhibitors of various protein kinases, playing crucial roles in oncology and other therapeutic areas. The pyrimidine core often serves as a hinge-binding motif, while substitutions on the piperidine and pyrimidine rings contribute to potency and selectivity.

Epidermal Growth Factor Receptor (EGFR)

Certain 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been identified as potent inhibitors of EGFR, particularly mutants associated with non-small cell lung cancer (NSCLC).[1]

Quantitative Data for EGFR Inhibition

CompoundTargetIC50 (nM)Cell LineCellular IC50 (µM)Reference
9i (a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative)EGFRT790M/L858R4.902H19750.6210[1]

Experimental Protocol: EGFR Kinase Assay

A common method to determine the enzymatic activity of EGFR is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: The kinase reaction is initiated by incubating the EGFR enzyme with the test compound (a derivative of this compound) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in a kinase buffer containing ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for ATP consumption.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP and to catalyze a luciferase/luciferin reaction that produces a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Derivative This compound Derivative Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Phosphoinositide 3-kinase (PI3K) and Akt

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Derivatives of this compound have been developed as inhibitors of both PI3K and Akt.

Quantitative Data for PI3K/Akt Inhibition

CompoundTargetIC50 (nM)Cell LineCellular IC50 (µM)Reference
50b (a thienopyrimidine derivative)PI3Kα-MDA-MB-231-[2]
AZD5363 (a pyrrolopyrimidine derivative)Akt---[3]
10h (a pyrazolopyrimidine derivative)AKT124.3PC-33.7[4]

Experimental Protocol: Western Blot for Akt Phosphorylation

  • Cell Treatment: Cancer cell lines (e.g., PC-3) are treated with varying concentrations of the this compound derivative for a specified time.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-Akt to total Akt is quantified to determine the extent of inhibition.

Signaling Pathway

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth PI3K_inhibitor PI3K Inhibitor (Derivative) PI3K_inhibitor->PI3K Akt_inhibitor Akt Inhibitor (Derivative) Akt_inhibitor->Akt

Caption: PI3K/Akt signaling pathway showing inhibition by this compound derivatives.

Antifungal Activity

Derivatives of this compound have demonstrated significant antifungal activity, particularly against various Candida species. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7]

Quantitative Data for Antifungal Activity

CompoundFungal SpeciesMIC90 (µg/mL)Reference
6i (a 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivative)Candida albicans2-16[5]
6f (a 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivative)Candida krusei2-16[5]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.

  • Compound Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.

Workflow Diagram

antifungal_workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the antifungal activity of this compound derivatives.

Anti-inflammatory Activity

Certain derivatives, such as those based on a 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[8] The underlying mechanism involves the modulation of the NF-κB signaling pathway.

Quantitative Data for Anti-inflammatory Activity

CompoundAssayIC50 (µM)Cell LineReference
6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)NO Production0.86RAW 264.7[8]
6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)TNF-α Production1.87RAW 264.7[8]

Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Color Development: In the presence of nitrite (a stable product of NO), a pink-colored azo compound is formed.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Signaling Pathway

NFkB_pathway cluster_membrane Cell Membrane cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) Nucleus->Inflammatory_Genes Derivative This compound Derivative Derivative->IKK Inhibits Phosphorylation of IκBα

Caption: NF-κB signaling pathway and the anti-inflammatory action of this compound derivatives.

Conclusion

The this compound core is a privileged scaffold in drug discovery, enabling the development of potent and selective modulators of a diverse range of cellular targets. This guide has highlighted the primary targets of key classes of these derivatives, including protein kinases, fungal enzymes, and inflammatory pathways. The provided quantitative data, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers seeking to understand and further exploit the therapeutic potential of this versatile chemical entity. Future research in this area will likely focus on the development of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

Preliminary cytotoxicity screening of 2-(Piperidin-4-YL)pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(Piperidin-4-YL)pyrimidine Compounds

Disclaimer: While the this compound scaffold is a promising area in medicinal chemistry, comprehensive and consolidated public data focusing exclusively on the preliminary cytotoxicity of this specific core is limited. This guide, therefore, synthesizes methodologies and data from studies on closely related pyrimidine derivatives that incorporate a piperidine moiety. The principles, protocols, and data presented are intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold present in nucleic acids and a variety of clinically approved drugs, including anticancer agents like 5-Fluorouracil.[1][2] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design.[3] Similarly, the piperidine ring is a common motif in pharmaceuticals that can improve physicochemical properties such as solubility and lipophilicity, which are crucial for drug candidates. The combination of these two scaffolds in this compound derivatives presents a promising strategy for the development of novel therapeutic agents, particularly in oncology.

Preliminary cytotoxicity screening is the critical first step in evaluating the potential of these novel compounds.[1] This process involves exposing various cancer cell lines to the compounds in vitro to determine their concentration-dependent effects on cell viability and proliferation. The data generated, typically in the form of IC50 values (the concentration required to inhibit 50% of cell growth), allows for the initial identification of promising lead compounds for further development.[4]

Experimental Protocols

A variety of in vitro assays are available to assess cytotoxicity. The MTT assay is one of the most common colorimetric methods used for this purpose.[2][5]

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability. In live cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals.[6] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is proportional to the number of viable cells.

Materials:

  • Test Compounds (e.g., this compound derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Selected human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)[1][5]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of approximately 5,000–10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[7]

    • After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubation:

    • Incubate the plates for an exposure period of 48 to 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition and Formazan Formation:

    • Following the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[6]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives bearing piperidine or related heterocyclic moieties against several human cancer cell lines, as reported in the literature.

Compound Class/ReferenceCompound IDCancer Cell LineIC50 (µM)
Pyrido[2,3-d]pyrimidines [4]4 MCF-7 (Breast)0.57
4 HepG2 (Liver)1.13
6 MCF-7 (Breast)2.05
6 HepG2 (Liver)2.51
11 MCF-7 (Breast)1.31
11 HepG2 (Liver)0.99
Trisubstituted Pyrimidines [8]5 (Indazolyl group) SKM28 (Melanoma)3.9
5 (Indazolyl group) SKMel3 (Melanoma)2.6
5 (Indazolyl group) A375 (Melanoma)3.4
5 (Indazolyl group) SW480 (Colon)3.0
Pyrazolo[3,4-d]pyrimidines [9]7 A549 (Lung)68.75
7 Caco-2 (Colorectal)73.08
7 HT1080 (Fibrosarcoma)17.50
7 HeLa (Cervical)43.75
Oxazolo[5,4-d]pyrimidines [7]3g (N,N-dimethylamino)propyl HT29 (Colon)58.44
3j (morpholin-4-yl)ethyl HT29 (Colon)99.87

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

G General Workflow for In Vitro Cytotoxicity Screening prep Cell Culture Preparation (Sub-confluent cells) seed Cell Seeding (96-well plates, 5-10k cells/well) prep->seed incubate1 Incubation (24h) (Allow cell attachment) seed->incubate1 treat Compound Treatment (Serial dilutions of test compounds) incubate1->treat incubate2 Incubation (48-72h) (Exposure to compounds) treat->incubate2 assay Add Assay Reagent (e.g., MTT, MTS) incubate2->assay incubate3 Incubation (2-4h) (Allow for signal development) assay->incubate3 measure Signal Measurement (e.g., Absorbance at 570 nm) incubate3->measure analyze Data Analysis (Calculate % Viability and IC50) measure->analyze

Caption: A flowchart of the typical experimental workflow for assessing the cytotoxicity of novel compounds using a cell-based assay.

G Simplified Apoptosis Pathway Induced by Kinase Inhibitors compound Pyrimidine-Piperidine Compound (Kinase Inhibitor) kinase Pro-Survival Kinase (e.g., PIM-1, CDK2) compound->kinase Inhibition bcl2 Anti-Apoptotic Proteins (e.g., Bcl-2) kinase->bcl2 Inhibition of pro-apoptotic function bax Pro-Apoptotic Proteins (e.g., Bax) bcl2->bax Inhibition mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A simplified diagram illustrating how kinase inhibition by a compound can trigger the intrinsic apoptosis pathway, leading to cancer cell death.

Conclusion

The preliminary cytotoxicity screening of novel compounds is a cornerstone of modern anticancer drug discovery. While specific data for this compound compounds requires further public consolidation, the broader class of pyrimidine derivatives containing piperidine moieties demonstrates significant cytotoxic potential against a range of cancer cell lines.[4][8] The methodologies outlined in this guide provide a robust framework for the initial in vitro evaluation of these compounds. The presented data highlights the promise of this chemical space, and the visualized workflows offer a clear path for experimental design. Further investigation into the specific mechanisms of action, such as the inhibition of key cellular kinases, will be crucial in advancing these promising scaffolds toward clinical application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperidin-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(Piperidin-4-YL)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction between 2-chloropyrimidine and a protected piperidine boronic acid ester, followed by the deprotection of the piperidine nitrogen. This protocol includes specific reaction conditions, purification methods, and characterization data to guide researchers in the successful synthesis of the target molecule.

Introduction

Pyrimidine and piperidine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The combination of these two heterocyclic systems in this compound presents a valuable building block for the development of novel therapeutic agents. The synthetic strategy outlined herein employs a robust and versatile palladium-catalyzed Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in two main steps as depicted below:

Synthesis_Scheme cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product R1 2-Chloropyrimidine I1 tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate R1->I1 Step 1: Suzuki-Miyaura Coupling R2 N-Boc-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine R2->I1 P1 This compound I1->P1 Step 2: N-Boc Deprotection

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (Intermediate 1)

This step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloropyrimidine with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-Chloropyrimidine114.5510.01.0
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine309.2212.01.2
Palladium(II) acetate (Pd(OAc)₂)224.500.20.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.40.04
Cesium carbonate (Cs₂CO₃)325.8220.02.0
1,4-Dioxane (anhydrous)-50 mL-
Water (degassed)-10 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.15 g, 10.0 mmol), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (3.71 g, 12.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), SPhos (164 mg, 0.4 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (50 mL) and degassed water (10 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Wash the combined organic filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate as a solid.

Expected Yield: 70-85%

Step 2: Synthesis of this compound (Final Product)

This step involves the acid-catalyzed deprotection of the N-Boc group from the intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate263.347.01.0
4 M Hydrochloric acid in 1,4-dioxane-35 mL~20
Dichloromethane (DCM)-20 mL-
Diethyl ether---
Saturated sodium bicarbonate (NaHCO₃) solution---

Procedure:

  • Dissolve tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (1.84 g, 7.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Add 4 M HCl in 1,4-dioxane (35 mL) to the solution at room temperature and stir the mixture for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the residue in a minimal amount of water and basify to pH > 9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid.

Expected Yield: 85-95%

Data Presentation

CompoundStepStarting Material(s)Key Reagents/CatalystSolvent(s)Temp (°C)Time (h)Yield (%)
tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate12-Chloropyrimidine, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidinePd(OAc)₂, SPhos, Cs₂CO₃1,4-Dioxane/Water1001870-85
This compound2tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate4 M HCl in 1,4-dioxaneDichloromethaneRT2-485-95

Visualizations

Experimental Workflow

Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: N-Boc Deprotection S1_1 Combine Reactants: 2-Chloropyrimidine, N-Boc-piperidin-4-ylboronic ester, Pd(OAc)₂, SPhos, Cs₂CO₃ S1_2 Add Solvents: Anhydrous 1,4-Dioxane and Degassed Water S1_1->S1_2 S1_3 Heat at 100 °C for 18 h under Inert Atmosphere S1_2->S1_3 S1_4 Work-up: Dilute with Ethyl Acetate, Filter through Celite® S1_3->S1_4 S1_5 Purification: Flash Column Chromatography S1_4->S1_5 S1_6 Obtain Intermediate 1: tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate S1_5->S1_6 S2_1 Dissolve Intermediate 1 in Dichloromethane S1_6->S2_1 Proceed to next step S2_2 Add 4 M HCl in 1,4-Dioxane Stir at RT for 2-4 h S2_1->S2_2 S2_3 Work-up: Concentrate, Basify with NaHCO₃, Extract with Dichloromethane S2_2->S2_3 S2_4 Obtain Final Product: This compound S2_3->S2_4

Figure 2: Detailed experimental workflow for the synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • 2-Chloropyrimidine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Strong acids like HCl are corrosive and should be handled with appropriate care.

  • Inert atmosphere techniques are crucial for the success of the Suzuki-Miyaura coupling.

Synthetic Routes for 2-(Piperidin-4-YL)pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-4-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology and inflammatory diseases. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, targeting researchers and professionals in drug discovery and development. It outlines two primary synthetic strategies, providing step-by-step experimental procedures, quantitative data for comparison, and visualizations of the synthetic pathways.

Introduction

The fusion of a pyrimidine ring with a piperidine moiety at the 2-position has proven to be a highly effective strategy in the design of bioactive molecules. The pyrimidine core can engage in essential hydrogen bonding interactions with biological targets, while the piperidine group offers a versatile anchor for introducing various substituents to modulate physicochemical properties and target engagement. Notably, derivatives of this scaffold have shown potent inhibitory activity against key signaling proteins such as Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), making them attractive candidates for the development of novel therapeutics.[1] This document details robust and adaptable synthetic routes to access this important class of compounds.

Synthetic Strategies

Two principal retrosynthetic disconnections for the this compound core are commonly employed. The first approach involves the formation of the C-N bond between a pre-functionalized pyrimidine and a piperidine ring. The second strategy builds the pyrimidine ring onto a piperidine-containing precursor.

Strategy 1: Nucleophilic Substitution of a Halogenated Pyrimidine

This widely used method involves the reaction of a 2-halo- or 2-sulfonylpyrimidine with a 4-aminopiperidine derivative. The choice of protecting group on the piperidine nitrogen is crucial for the success of the reaction and subsequent manipulations. The tert-butyloxycarbonyl (Boc) group is frequently employed due to its stability under the coupling conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of tert-butyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate

Materials:

  • 2-chloropyrimidine

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-chloropyrimidine (1.0 eq) in DMF, add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80 °C for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to afford the desired product.

Deprotection of the Boc Group:

  • Dissolve the Boc-protected intermediate in a solution of 20-30% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 2-(piperidin-4-ylamino)pyrimidine.

Strategy 2: Construction of the Pyrimidine Ring

An alternative approach involves the condensation of a piperidine-containing guanidine or amidine derivative with a 1,3-dicarbonyl compound or its equivalent. This strategy allows for the synthesis of diverse pyrimidine substitution patterns.

Experimental Protocol: Synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyrimidine-4,6-diol

Materials:

  • 1-(tert-butoxycarbonyl)piperidine-4-carboximidamide hydrochloride

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add diethyl malonate (1.0 eq) and 1-(tert-butoxycarbonyl)piperidine-4-carboximidamide hydrochloride (1.0 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with aqueous HCl to pH 5-6.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the pyrimidine-4,6-diol product.

This intermediate can be further functionalized, for example, by chlorination of the hydroxyl groups followed by nucleophilic substitution to introduce various substituents at the 4 and 6 positions of the pyrimidine ring.

Data Presentation

Route Key Reaction Starting Materials Reagents & Conditions Yield (%) Key Advantages Key Disadvantages
Strategy 1 Nucleophilic Aromatic Substitution2-chloropyrimidine, tert-butyl 4-aminopiperidine-1-carboxylateDIPEA, DMF, 80 °C70-85Readily available starting materials, reliable reactionRequires subsequent deprotection step
Strategy 2 Condensation/Cyclization1-(tert-butoxycarbonyl)piperidine-4-carboximidamide, Diethyl malonateNaOEt, EtOH, reflux60-75Allows for diverse pyrimidine substitutionPreparation of the amidine starting material may be required

Visualizations

Signaling Pathway Context

The this compound scaffold is a key component of inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway.

Experimental Workflow: Strategy 1

The following diagram illustrates the workflow for the synthesis of this compound derivatives via nucleophilic substitution.

Workflow_Strategy1 cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection Start 2-chloropyrimidine & tert-butyl 4-aminopiperidine-1-carboxylate Reaction Add DIPEA in DMF Heat to 80 °C, 12-16h Start->Reaction Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate Boc-protected product Purification->Intermediate Deprotection_Reaction Add TFA in DCM RT, 1-2h Intermediate->Deprotection_Reaction Deprotection_Workup Neutralization & Extraction Deprotection_Reaction->Deprotection_Workup Final_Product 2-(piperidin-4-ylamino)pyrimidine Deprotection_Workup->Final_Product

Caption: Workflow for nucleophilic substitution route.

Logical Relationship: Synthetic Strategies

This diagram outlines the two main synthetic approaches to the target scaffold.

Logical_Relationship cluster_strategy1 Strategy 1: C-N Bond Formation cluster_strategy2 Strategy 2: Pyrimidine Ring Formation Target This compound Derivatives S1_Start 2-Halopyrimidine + 4-Aminopiperidine S1_Reaction Nucleophilic Substitution S1_Start->S1_Reaction S1_Reaction->Target S2_Start Piperidine-4-carboximidamide + 1,3-Dicarbonyl S2_Reaction Condensation/Cyclization S2_Start->S2_Reaction S2_Reaction->Target

Caption: Overview of synthetic strategies.

References

Application Notes and Protocols for 2-(Piperidin-4-YL)pyrimidine Derivatives in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Piperidin-4-YL)pyrimidine derivatives, specifically focusing on a representative compound, 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno[3,2-D]pyrimidine (hereafter referred to as Compound 50b), in the context of triple-negative breast cancer (TNBC) research. This document details the mechanism of action, protocols for key in vitro experiments, and presents quantitative data to guide researchers in evaluating the potential of this class of compounds.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets renders TNBC difficult to treat with hormonal or HER2-targeted therapies, making chemotherapy the mainstay of treatment. However, the prognosis for TNBC patients remains poor due to high rates of metastasis and chemoresistance.

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in TNBC and plays a crucial role in cell survival, proliferation, and therapeutic resistance.[1][2][3] Consequently, inhibitors of this pathway are of significant interest as potential therapeutics for TNBC. The this compound scaffold has emerged as a promising chemical starting point for the development of potent and selective PI3K inhibitors. Compound 50b, a thienopyrimidine derivative incorporating this scaffold, has been identified as a potent PI3K-α inhibitor with demonstrated efficacy against the TNBC cell line MDA-MB-231.[4][5][6]

Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

Compound 50b and related this compound derivatives exert their anticancer effects by inhibiting the catalytic activity of PI3K, particularly the p110α isoform, which is frequently mutated and overactivated in breast cancer.[4][5][6] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

The subsequent deactivation of the AKT signaling cascade results in:

  • Inhibition of cell proliferation: By preventing the phosphorylation of downstream targets that promote cell cycle progression.

  • Induction of apoptosis: Through the modulation of pro- and anti-apoptotic proteins.[4][5][6]

The central role of the PI3K/AKT pathway in TNBC makes it a key target for therapeutic intervention, and compounds like Compound 50b represent a promising strategy to exploit this vulnerability.

PI3K_AKT_Pathway Figure 1: PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Compound This compound Derivative (e.g., Compound 50b) Compound->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PI3K/AKT Signaling Pathway Inhibition by this compound Derivatives.

Data Presentation

The following table summarizes the in vitro activity of a series of thienopyrimidine derivatives, including Compound 50b, against the PI3K-α enzyme and the MDA-MB-231 triple-negative breast cancer cell line.

Compound IDModificationPI3K-α IC50 (μM)[6]MDA-MB-231 Growth Inhibition IC50 (μM)[4][5]
50a R = H0.52-
50b R = 4-F0.04Effective Inhibition
50c R = 4-Cl0.06-
50d R = 4-CH30.11-
50e R = 4-OCH30.23-

Note: A specific IC50 value for the growth inhibition of MDA-MB-231 by Compound 50b was not explicitly provided in the referenced abstract, but its effectiveness was highlighted.[4][5][6] Further experimental validation is recommended.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound derivatives in TNBC cell lines.

Experimental_Workflow Figure 2: Experimental Workflow cluster_invitro In Vitro Evaluation Cell_Culture TNBC Cell Culture (MDA-MB-231, MDA-MB-468, BT-549) Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis_Assay Western_Blot Target Engagement (Western Blot for p-AKT) Cell_Culture->Western_Blot

Caption: General workflow for in vitro evaluation of this compound derivatives.

Cell Culture of TNBC Cell Lines

This protocol provides general guidelines for the culture of common TNBC cell lines. Specific conditions may vary based on the cell line and laboratory practices.

  • Materials:

    • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549).

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Phosphate-buffered saline (PBS).

    • Trypsin-EDTA solution.

    • Cell culture flasks, plates, and other sterile consumables.

    • Humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cells in fresh medium and transfer to a culture flask.[2]

    • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.[2]

    • Passaging: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium to be seeded into new culture vessels at the desired density.[2][7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • TNBC cells.

    • 96-well plates.

    • This compound derivative stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.[7]

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.[7]

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of AKT Phosphorylation

This protocol is to determine the effect of the this compound derivative on the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT.

  • Materials:

    • TNBC cells treated with the compound.

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibody.

    • ECL substrate and imaging system.

  • Procedure:

    • Cell Lysis: Treat TNBC cells with the compound at various concentrations for the desired time. Lyse the cells in ice-cold RIPA buffer.[3]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

    • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[3]

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[3]

    • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[3]

    • Analysis: Quantify the band intensities and normalize the phosphorylated AKT signal to the total AKT and loading control signals.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

  • Materials:

    • TNBC cells treated with the compound.

    • Annexin V-FITC/PI apoptosis detection kit.

    • 1X Binding Buffer.

    • Flow cytometer.

  • Procedure:

    • Cell Preparation: Harvest both adherent and floating cells after treatment with the compound. Wash the cells with cold PBS.[5][8]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5][8]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][8]

    • Flow Cytometry: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[5][8]

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Conclusion

The this compound scaffold represents a promising starting point for the development of targeted therapies against triple-negative breast cancer. The representative compound, 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno[3,2-D]pyrimidine (Compound 50b), demonstrates potent inhibition of the PI3K/AKT pathway, a key driver of TNBC progression. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this and related compounds in TNBC cell lines. Through systematic evaluation of cell viability, target engagement, and induction of apoptosis, the efficacy and mechanism of action of novel this compound derivatives can be thoroughly characterized, paving the way for the development of more effective treatments for this aggressive disease.

References

In Vivo Efficacy of 2-(Piperidin-4-YL)pyrimidine Derivatives in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo efficacy of two representative compounds featuring the 2-(Piperidin-4-YL)pyrimidine core structure in preclinical xenograft models of cancer. The information is compiled to assist researchers in designing and executing similar studies.

Introduction

Compounds containing the this compound scaffold have emerged as promising therapeutic agents in oncology. Their mechanism of action often involves the inhibition of critical cell signaling pathways implicated in tumor growth and survival. This document focuses on the in vivo anti-tumor activity of two such molecules: a PI3K-α inhibitor, 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno[3,2-D]pyrimidine, and a pan-AKT inhibitor, AZD5363 (Capivasertib).

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of the two highlighted compounds in xenograft models.

Table 1: In Vivo Efficacy of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno[3,2-D]pyrimidine (Compound 50b)

Xenograft ModelCancer TypeDosing (Peroral)EfficacyReference
MDA-MB-231Triple-Negative Breast Cancer25 - 75 mg/kgDemonstrated efficacy in tumor growth inhibition.[1]

Table 2: In Vivo Efficacy of AZD5363 (Capivasertib)

Xenograft ModelCancer TypeDosing (Oral)EfficacyReference
Patient-Derived Xenografts (PDXs)HER2-Negative Breast Cancer100 mg/kg twice daily (intermittent)Significant tumor growth inhibition.[2]
Various Tumor TypesMultiple50 - 150 mg/kg twice daily (continuous) or 100 - 200 mg/kg twice daily (4 days on, 3 days off)Dose-dependent inhibition of tumor growth.[3]
BT474cBreast CancerNot specifiedInhibition of tumor growth.[4]
Breast Cancer XenograftsBreast CancerNot specifiedInhibition of tumor growth.[5]

Signaling Pathways

The therapeutic effects of these this compound derivatives are primarily attributed to their inhibitory action on the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound50b Compound 50b (PI3Kα Inhibitor) Compound50b->PI3K AZD5363 AZD5363 (pan-AKT Inhibitor) AZD5363->AKT

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models to evaluate the in vivo efficacy of this compound derivatives. These protocols are synthesized from established methodologies and specific details from the referenced studies.

I. Cell Line-Derived Xenograft (CDX) Model Protocol (e.g., MDA-MB-231)

1. Cell Culture and Preparation:

  • Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks.

  • Allow mice to acclimatize for at least one week before the procedure.

  • Anesthetize the mice using isoflurane.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Administration:

  • Vehicle Control Group: Administer the vehicle solution (e.g., sterile PBS or as specified for the compound) following the same schedule as the treatment groups.

  • Treatment Groups (e.g., Compound 50b):

    • Prepare the compound at the desired concentrations (e.g., 25, 50, and 75 mg/kg).

    • Administer the compound orally (peroral) once daily for the duration of the study (e.g., 21 days).

  • Treatment Groups (e.g., AZD5363):

    • Prepare AZD5363 at the desired concentrations (e.g., 100 mg/kg).

    • Administer the compound orally twice daily, either continuously or on an intermittent schedule (e.g., 4 days on, 3 days off).

5. Data Collection and Endpoint:

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity.

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed treatment period.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

II. Patient-Derived Xenograft (PDX) Model Protocol

1. Tumor Tissue Acquisition and Implantation:

  • Obtain fresh tumor tissue from consenting patients under an approved IRB protocol.

  • Transport the tissue in a suitable medium on ice.

  • Under sterile conditions, mince the tumor tissue into small fragments (2-3 mm³).

  • Anesthetize immunodeficient mice (e.g., NOD/SCID) and make a small incision on the flank.

  • Implant a single tumor fragment subcutaneously.

  • Suture the incision.

2. Tumor Growth and Passaging:

  • Monitor the mice for tumor growth.

  • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

  • The tumor can then be serially passaged into new cohorts of mice for expansion.

3. Efficacy Study:

  • Once a sufficient number of mice with established PDX tumors are available, randomize them into treatment and control groups as described in the CDX protocol.

  • Administer the test compound (e.g., AZD5363) and vehicle control according to the specified dosing regimen.

  • Monitor tumor growth, body weight, and animal health as previously described.

  • At the study endpoint, collect tumors for analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vivo efficacy study using a xenograft model.

Xenograft_Workflow CellCulture 1. Cell Culture / PDX Tissue Prep Implantation 2. Tumor Implantation (Subcutaneous) CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Group Randomization TumorGrowth->Randomization Treatment 5. Drug Administration (Treatment vs. Vehicle) Randomization->Treatment DataCollection 6. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 7. Study Endpoint & Tissue Collection DataCollection->Endpoint Analysis 8. Data Analysis & Reporting Endpoint->Analysis

Caption: General Xenograft Experimental Workflow.

References

Application Notes and Protocols: Biochemical Kinase Inhibition Assay for Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein kinases are a crucial family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a primary focus for therapeutic intervention.[1][2] Pyrimidine-based compounds have been identified as a highly effective scaffold in the development of kinase inhibitors, with numerous approved drugs targeting this enzyme class.[1][3][4] This document provides a comprehensive protocol for a biochemical kinase inhibition assay designed to evaluate the efficacy of pyrimidine-based compounds.

Principle of the Assay: The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a substrate.[5] The inhibitory effect of a test compound is quantified by the reduction in this activity.[1] This protocol details a luminescence-based assay that measures the amount of ATP remaining in the reaction. A high luminescent signal indicates a large amount of remaining ATP, signifying low kinase activity and therefore effective inhibition by the test compound. Conversely, a low luminescent signal points to high ATP consumption and high kinase activity.[1]

Featured Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK)

The MAPK pathway is a key signaling cascade involved in the regulation of cellular processes such as proliferation, differentiation, and survival.[6][7][8] It consists of a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK).[7] Pyrimidine-based inhibitors can be designed to target kinases at any of these levels, disrupting the signaling cascade.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates MAP3K MAP3K (e.g., RAF) RAS->MAP3K MAP2K MAP2K (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Enters Nucleus Inhibitor Pyrimidine-Based Inhibitor Inhibitor->MAP2K Inhibits Gene_Expression Cell Proliferation, Survival, etc. Transcription_Factors->Gene_Expression

MAPK signaling pathway with an inhibitor targeting MAP2K.

Experimental Workflow

The workflow for the kinase inhibition assay is a sequential process designed for accuracy and suitability for high-throughput screening formats.

Kinase_Assay_Workflow A 1. Compound Plating (Serial dilutions of pyrimidine compounds and controls in assay plate) B 2. Kinase/Substrate Addition (Add master mix of kinase and peptide substrate) A->B C 3. Pre-incubation (Allow compound to bind to kinase, e.g., 10 min at RT) B->C D 4. Reaction Initiation (Add ATP to start the phosphorylation reaction) C->D E 5. Kinase Reaction (Incubate for a defined period, e.g., 60 min at 30°C) D->E F 6. Reaction Termination & Signal Generation (Add ATP detection reagent, e.g., Kinase-Glo®) E->F G 7. Signal Stabilization (Incubate for 10 min at RT) F->G H 8. Data Acquisition (Measure luminescence using a plate reader) G->H I 9. Data Analysis (Calculate % inhibition and IC50 values) H->I

Experimental workflow for the kinase inhibition assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to measure the inhibitory effect of pyrimidine-based compounds on kinase activity by quantifying ATP consumption in a 384-well plate format.

Materials:

  • Kinase of interest (e.g., MEK1)

  • Kinase substrate peptide

  • Pyrimidine-based test compounds

  • ATP (Adenosine 5'-triphosphate)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the pyrimidine-based test compounds in DMSO. A typical starting concentration is 10 mM.

    • Create a dose-response plate by dispensing a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well assay plate.

    • Include wells with DMSO only for the 100% activity control (negative control) and wells with a known inhibitor like Staurosporine for the 0% activity control (positive control).

  • Kinase Reaction Mixture:

    • Prepare a master mix of the kinase and its specific substrate in the kinase assay buffer. The final concentrations of the enzyme and substrate should be optimized beforehand to ensure the reaction is within the linear range.[1]

  • Reaction Incubation:

    • Dispense the kinase/substrate mixture into each well of the compound-containing plate.

    • Gently mix the plate on a plate shaker and incubate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes. This time should be optimized based on enzyme kinetics.[1]

  • Signal Detection:

    • After the reaction incubation, allow the plate to equilibrate to room temperature.

    • Add the ATP detection reagent (e.g., Kinase-Glo® Reagent) to all wells to stop the kinase reaction and initiate the luminescent signal.[1]

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration using the following formula:

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).[9]

Data Presentation

Quantitative data from kinase inhibition assays should be summarized in clear, structured tables to allow for easy comparison of compound potency and selectivity.

Table 1: Inhibitory Activity of Pyrimidine Compound "PYR-1" against Target Kinase

Kinase Target Test Compound IC50 (nM) Control Inhibitor IC50 (nM)

| MEK1 | PYR-1 | 12.5 | Staurosporine | 7.8 |

Table 2: Kinase Selectivity Profile of Pyrimidine Compound "PYR-1"

Kinase Target PYR-1 IC50 (nM) Notes
MEK1 (Target) 12.5 Potent on-target activity
ERK2 850 >60-fold selectivity over ERK2
p38α >10,000 Negligible activity
JAK2 1,200 ~100-fold selectivity over JAK2

| SRC | >10,000 | Negligible activity |

References

Application Notes and Protocols for Evaluating the Activity of 2-(Piperidin-4-YL)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(Piperidin-4-YL)pyrimidine scaffold is a key pharmacophore present in a variety of kinase inhibitors.[1][2][3][4][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[6][7] Consequently, molecules containing the this compound core have been investigated as potent inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase 5 (ERK5), and Akt.[1][3][4][5]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of novel compounds based on the this compound scaffold. The described assays will enable researchers to assess the compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression, as well as to investigate its impact on specific cellular signaling pathways.

I. Cell Viability and Proliferation Assays (MTT/MTS)

Principle: Cell viability and proliferation can be assessed using colorimetric assays based on the metabolic reduction of tetrazolium salts (MTT or MTS) by viable cells.[8][9][10] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt into a colored formazan product. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[11]

Experimental Protocol: MTT Assay

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[9][11]

Data Presentation:

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be determined. The results can be summarized in a table as follows:

Cell LineTreatment Duration (hours)IC50 (µM)
e.g., MCF-724[Value]
48[Value]
72[Value]
e.g., A54924[Value]
48[Value]
72[Value]

II. Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial process that can be induced by anticancer agents. The following assays can be used to determine if the this compound compound induces apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][13]

Experimental Protocol:

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.[14]

  • Washing: Wash the cells twice with ice-cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells by flow cytometry within one hour.[14]

Data Presentation:

The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) should be quantified and presented in a table.

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-[Value][Value][Value]
Compound X[Conc. 1][Value][Value][Value]
[Conc. 2][Value][Value][Value]
[Conc. 3][Value][Value][Value]
B. Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. Their activity can be measured using a substrate that becomes fluorescent upon cleavage by the active enzyme.[12]

Experimental Protocol:

Materials:

  • Treated and control cells

  • Caspase-3/7 activity assay kit (e.g., containing a fluorogenic substrate)

  • 96-well opaque plates

  • Plate reader with fluorescence detection

Procedure:

  • Cell Treatment: Seed and treat cells with the this compound compound in a 96-well opaque plate as described for the MTT assay.

  • Reagent Addition: Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.[15]

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

Data Presentation:

The results should be expressed as a fold increase in caspase activity compared to the vehicle control.

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity
Vehicle Control-1.0
Compound X[Conc. 1][Value]
[Conc. 2][Value]
[Conc. 3][Value]

III. Cell Cycle Analysis

Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). DNA content can be quantified using a fluorescent dye like propidium iodide (PI) in permeabilized cells, followed by flow cytometry analysis.[16] Changes in cell cycle distribution can indicate the mechanism of action of a cytotoxic compound.[17]

Experimental Protocol:

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest them as previously described.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[16][18]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[16][19]

  • PI Staining: Add PI staining solution to the cells.[19]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation:

The percentage of cells in each phase of the cell cycle should be quantified and presented in a table.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-[Value][Value][Value]
Compound X[Conc. 1][Value][Value][Value]
[Conc. 2][Value][Value][Value]
[Conc. 3][Value][Value][Value]

IV. Signaling Pathway Analysis by Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample.[20][21] To investigate the mechanism of action of a this compound kinase inhibitor, Western blotting can be used to assess the phosphorylation status of key proteins in a relevant signaling pathway (e.g., PI3K/Akt/mTOR).[22] A decrease in the phosphorylation of a downstream target of the inhibited kinase would provide evidence for the compound's on-target activity.[23]

Experimental Protocol:

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound, then lyse the cells in ice-cold lysis buffer.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[22]

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[22]

Data Presentation:

The band intensities can be quantified using densitometry software and normalized to a loading control (e.g., GAPDH). The ratio of the phosphorylated protein to the total protein can be calculated and presented in a table.

TreatmentConcentration (µM)p-Akt/Total Akt Ratio (Normalized)
Vehicle Control-1.0
Compound X[Conc. 1][Value]
[Conc. 2][Value]
[Conc. 3][Value]

Visualizations

Experimental_Workflow cluster_assays Cell-Based Assays cluster_data Data Analysis A Cell Viability Assay (MTT/MTS) E IC50 Determination A->E B Apoptosis Assay (Annexin V/PI) F Quantification of Apoptotic Cells B->F C Cell Cycle Analysis (Flow Cytometry) G Cell Cycle Distribution C->G D Signaling Pathway Analysis (Western Blot) H Protein Phosphorylation Levels D->H

Caption: General workflow for evaluating this compound activity.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt  P mTORC1 mTORC1 Akt->mTORC1  P Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

High-Throughput Screening of Pyrimidine-2,4-dione Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine-2,4-dione libraries. This chemical scaffold is of significant interest in drug discovery due to its diverse biological activities. Derivatives of pyrimidine-2,4-dione have demonstrated potential as inhibitors of various key enzymes implicated in diseases such as cancer and inflammation.[1]

Introduction

Pyrimidine-2,4-diones are heterocyclic organic compounds that serve as a versatile scaffold in medicinal chemistry.[1] Libraries of these compounds can be synthesized and screened to identify potent and selective modulators of biological targets. This document focuses on the screening of distinct pyrimidine-2,4-dione-based libraries against several enzyme targets, including eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), and Macrophage Migration Inhibitory Factor-2 (MIF-2/D-dopachrome tautomerase).[1]

Data Presentation: Target-Specific Screening Data

The following tables summarize the inhibitory activities of representative compounds from different pyrimidine-2,4-dione libraries against their respective targets.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives against eEF-2K [1]

CompoundR¹ GroupR² GroupR³ GroupIC₅₀ (nM)
6EthylCONH₂Cyclopropyl420
9MethylCONH₂Cyclopropyl930

Table 2: Inhibitory Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives against PARP-1

CompoundSubstituentIC₅₀ (nM)
S2Fused Heterocycle4.06 ± 0.18
S7Fused Heterocycle3.61 ± 0.15
Olaparib (Reference)-5.77

Data sourced from a study on pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential PARP-1 inhibitors.[2][3]

Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives against MIF-2

CompoundR² PositionR³ PositionIC₅₀ (µM)
5aPhenylAliphatic ChainSimilar to 3a
5bPhenylAliphatic ChainSimilar to 3a
5d--1.0

Compound 5d was identified after optimization of an initial hit (R110) from a focused compound collection screening.[4]

Table 4: Cytotoxicity of Aminopyrimidine-2,4-dione Derivatives against Cancer Cell Lines

CompoundMDA-MB-231 IC₅₀ (µM)HT-29 IC₅₀ (µM)U-937 IC₅₀ (µM)
40.0310.0450.088
6a0.0290.0330.071
6b0.0240.0290.064
Methotrexate0.0410.0580.112

These compounds were evaluated for their cytotoxic activity against breast cancer (MDA-MB-231), colorectal adenocarcinoma (HT-29), and renal cancer (U-937) cell lines.[5]

Signaling Pathways and Experimental Workflows

Visual representations of a general high-throughput screening workflow and relevant signaling pathways are provided below.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Compound_Library Pyrimidine-2,4-dione Library Assay_Plates Assay Plate Preparation (384-well) Compound_Library->Assay_Plates Dispensing Compound Dispensing Assay_Plates->Dispensing Reagents Reagent Preparation (Enzyme, Substrate, ATP) Addition Enzyme/Substrate Addition Reagents->Addition Dispensing->Addition Incubation Incubation Addition->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_ID Hit Identification Normalization->Hit_ID Confirmation Hit Confirmation & IC₅₀ Hit_ID->Confirmation

High-Throughput Screening Workflow

MIF2_Pathway MIF2 MIF-2 (D-DT) Pro_inflammatory Pro-inflammatory Pathways MIF2->Pro_inflammatory Cell_Proliferation Cell Proliferation (e.g., MAPK pathway) MIF2->Cell_Proliferation Cancer_Progression Cancer Progression Pro_inflammatory->Cancer_Progression Cell_Proliferation->Cancer_Progression Inhibitor Thieno[2,3-d]pyrimidine- 2,4-dione Inhibitor (5d) Inhibitor->MIF2

MIF-2 Signaling Pathway and Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: eEF-2K Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates ATP consumption by eEF-2K.[1]

Reagents:

  • Purified human eEF-2K

  • MH-1 peptide substrate

  • Calmodulin

  • ATP

  • Commercial luminescence-based ATP detection kit

  • Kinase assay buffer

Procedure:

  • Assay Plate Preparation: Dispense the test compounds from the pyrimidine-2,4-dione library into a 384-well plate.[1]

  • Enzyme Reaction: Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer. Add the enzyme mixture to the assay plate containing the compounds.[1]

  • Initiate the kinase reaction by adding ATP.[1]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

  • Signal Detection: Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.[1]

  • Measure the luminescence signal using a plate reader.[1]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: PARP-1 Inhibition Assay (In Vitro)

This protocol outlines the evaluation of the inhibitory activity of synthesized compounds against PARP-1.[3]

Reagents:

  • Purified PARP-1 enzyme

  • Histone H1 (substrate)

  • NAD⁺ (nicotinamide adenine dinucleotide)

  • Activated DNA

  • Assay buffer

Procedure:

  • The synthesized compounds are evaluated for their PARP-1 inhibitory activity.[3]

  • Prepare a reaction mixture containing PARP-1 enzyme, histone H1, and activated DNA in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the reaction by adding NAD⁺.

  • Incubate the mixture under appropriate conditions to allow for poly(ADP-ribosyl)ation of histone H1.

  • The reaction is terminated, and the amount of poly(ADP-ribosyl)ated histone H1 is quantified using a suitable method, such as an ELISA-based assay or incorporation of radiolabeled NAD⁺.

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.[3]

Protocol 3: Cellular Target Engagement Assay (e.g., CETSA®)

This assay measures the binding of a compound to its target protein in living cells, leading to thermal stabilization of the protein.

Reagents:

  • Cultured cells expressing the target protein (e.g., BRD4 or PLK1)

  • Test compounds (e.g., Compound X)

  • Lysis buffer

  • Antibodies for Western blotting or reagents for other protein detection methods

Procedure:

  • Compound Treatment: Treat cultured cells with various concentrations of the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Protocol 4: Biophysical Validation - Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity and kinetics of a compound to its purified target protein in real-time.

Reagents:

  • Purified target protein (e.g., BRD4 or PLK1)

  • Test compounds

  • SPR sensor chip (e.g., CM5)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Analyte Preparation: Serially dilute the test compounds in the running buffer.

  • Binding Analysis: Inject the compounds at various concentrations over the sensor surface. Monitor the association and dissociation phases in real-time by measuring changes in the refractive index.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidinyl Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common impurities encountered during the synthesis of piperidinyl pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of piperidinyl pyrimidines via nucleophilic substitution of a halopyrimidine with piperidine?

A1: The most common impurities include:

  • Unreacted Starting Materials: Residual halopyrimidine and piperidine.

  • Over-alkylation Products: Formation of a quaternary ammonium salt by the reaction of the product with another molecule of the alkylating agent (if applicable in the broader synthetic scheme). In the direct substitution, this is less common unless the piperidinyl pyrimidine product itself can react further.

  • Hydrolysis Products: If water is present, the halopyrimidine can hydrolyze to the corresponding hydroxypyrimidine.

  • Side-products from Competing Reactions: Depending on the substituents on the pyrimidine ring, other nucleophiles present in the reaction mixture (e.g., solvent, base) can compete with piperidine.

  • N-Oxides: If oxidizing conditions are present, the nitrogen atoms on the pyrimidine or piperidine ring can be oxidized to form N-oxides.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment.[1] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially when they are present at significant levels.[3]

Q3: What are the general strategies to minimize impurity formation?

A3: To minimize impurity formation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of piperidine to ensure complete consumption of the halopyrimidine, but avoid a large excess which can complicate purification.

  • Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the starting materials and intermediates.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Temperature Control: Optimize the reaction temperature to favor the desired reaction pathway and minimize side reactions.

  • Choice of Base and Solvent: Select a non-nucleophilic base and a solvent that does not compete in the reaction.

Troubleshooting Guides

Issue 1: Presence of Unreacted Halopyrimidine
  • Symptom: A peak corresponding to the halopyrimidine starting material is observed in the HPLC or LC-MS analysis of the crude product.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Piperidine Increase the molar ratio of piperidine to the halopyrimidine (e.g., 1.1 to 1.5 equivalents).
Low Reaction Temperature Increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or HPLC.
Short Reaction Time Extend the reaction time and monitor for the disappearance of the starting material.
Poor Solubility Choose a solvent in which both reactants are fully soluble at the reaction temperature.
Issue 2: Formation of Hydroxypyrimidine Impurity
  • Symptom: A peak with a mass corresponding to the hydrolyzed halopyrimidine is detected by LC-MS.

  • Possible Causes & Solutions:

CauseSolution
Presence of Water in Reagents/Solvents Use freshly distilled or anhydrous grade solvents. Dry reagents as appropriate.
Hygroscopic Base Use a freshly opened or properly stored non-hygroscopic base.
Issue 3: Over-alkylation or Di-substitution (if applicable)
  • Symptom: Detection of a product with a higher molecular weight than the desired piperidinyl pyrimidine, corresponding to the addition of a second piperidine ring (in cases of di-halopyrimidines) or other alkyl groups.

  • Possible Causes & Solutions:

CauseSolution
High Reaction Temperature Lower the reaction temperature to improve selectivity.
Excess Piperidine Use a stoichiometric amount or only a slight excess of piperidine.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to avoid further reactions.

Experimental Protocols

General Protocol for the Synthesis of a 2-(Piperidin-1-yl)pyrimidine

This protocol describes a general procedure for the nucleophilic aromatic substitution of 2-chloropyrimidine with piperidine.

Materials:

  • 2-chloropyrimidine (1 mmol)

  • Piperidine (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a solution of 2-chloropyrimidine in anhydrous DMF, add piperidine and potassium carbonate.

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

G cluster_workflow Synthesis Workflow Start Start Reactants 2-Halopyrimidine + Piperidine Start->Reactants Reaction Nucleophilic Substitution (Base, Solvent, Heat) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Piperidinyl Pyrimidine Purification->Product

Caption: A typical workflow for the synthesis of piperidinyl pyrimidines.

G cluster_impurities Common Impurity Formation Pathways Halopyrimidine Halopyrimidine Desired_Product Piperidinyl Pyrimidine Halopyrimidine->Desired_Product + Piperidine Hydrolysis_Product Hydroxypyrimidine Halopyrimidine->Hydrolysis_Product + H₂O

Caption: Pathways for desired product and a common hydrolysis impurity.

G Start Impurity Detected? Identify Identify Impurity (LC-MS, NMR) Start->Identify Yes End Pure Product Start->End No Unreacted_SM Unreacted Starting Material? Identify->Unreacted_SM Hydrolysis Hydrolysis Product? Unreacted_SM->Hydrolysis No Action_SM Increase Reactant Excess Increase Temp/Time Unreacted_SM->Action_SM Yes Other Other Impurity? Hydrolysis->Other No Action_Hydrolysis Use Anhydrous Conditions Hydrolysis->Action_Hydrolysis Yes Action_Other Re-evaluate Reaction Conditions (Solvent, Base) Other->Action_Other Yes Action_SM->End Action_Hydrolysis->End Action_Other->End

Caption: A troubleshooting decision tree for impurity analysis.

References

Technical Support Center: Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyridopyrimidine derivatives, with a particular focus on avoiding the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the multicomponent synthesis of pyrido[2,3-d]pyrimidines?

A1: In the popular one-pot synthesis involving an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene compound (like malononitrile), several side products can diminish the yield of the desired pyridopyrimidine. The most prevalent of these include:

  • Knoevenagel Condensation Product: This is a common byproduct formed from the reaction between the aldehyde and the active methylene compound. Its formation competes with the initial step of the desired reaction pathway.

  • Incompletely Cyclized Intermediates: The reaction proceeds through a series of intermediates. If the reaction conditions are not optimal (e.g., insufficient heating or reaction time), stable, open-chain intermediates, such as the Michael adduct, may not fully cyclize to form the final pyridopyrimidine ring system.

  • Dimeric Species: Dimerization of reactive intermediates, particularly the Michael adduct, can occur. Instead of intramolecular cyclization, two intermediate molecules can react with each other, leading to higher molecular weight impurities that can be difficult to separate from the desired product.

  • Oxidized Byproducts: If the target is a dihydropyridopyrimidine derivative, spontaneous aromatization can occur, leading to the fully aromatic pyridopyrimidine as a byproduct. This is often facilitated by exposure to air during the reaction or workup.[1]

  • Hydrolysis Products: If the synthesis involves nitrile or ester functionalities, harsh acidic or basic conditions during the reaction or workup can lead to their hydrolysis, forming unwanted carboxylic acids or amides.[1]

Q2: How can I minimize the formation of the Knoevenagel condensation product?

A2: The formation of the Knoevenagel product is a competing initial step. To favor the desired reaction pathway, you can:

  • Optimize the Catalyst: The choice of catalyst can influence the relative rates of the Knoevenagel condensation and the initial reaction of the aminopyrimidine with the aldehyde. For instance, in some systems, using a catalyst like diammonium hydrogen phosphate (DAHP) can promote the desired reaction.[2][3]

  • Control the Order of Addition: In some cases, pre-mixing the aminopyrimidine and the aldehyde before adding the active methylene compound can favor the formation of the desired initial intermediate.

  • Adjust Stoichiometry: Using a slight excess of the aminopyrimidine or the aldehyde might shift the equilibrium away from the Knoevenagel condensation.

Q3: My reaction has stalled, and I am isolating an incompletely cyclized intermediate. How can I drive the reaction to completion?

A3: Incomplete cyclization is often due to insufficient activation for the final ring-closing step. To promote complete cyclization, you can:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the intramolecular cyclization.

  • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has reached completion. Some cyclizations are slow and require extended reaction times.

  • Use a More Effective Catalyst: An appropriate acid or base catalyst can facilitate the final cyclization and dehydration steps.

Q4: I am observing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. How can I prevent this?

A4: Dimer formation is often concentration-dependent. To minimize it:

  • Use Higher Dilution: Running the reaction at a lower concentration can disfavor the intermolecular reaction that leads to dimerization, while the intramolecular cyclization to form the desired product is less affected.

  • Control the Rate of Addition: Slow addition of one of the reactants can help to keep the concentration of the reactive intermediate low, thus reducing the likelihood of dimerization.

Troubleshooting Guides

Problem 1: Low Yield of Desired Pyrido[2,3-d]pyrimidine and Presence of Multiple Side Products
Potential Cause Troubleshooting Action
Suboptimal Reaction Conditions Optimize reaction temperature, time, and solvent. For instance, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[2][3]
Inefficient Catalyst Screen different catalysts (e.g., Lewis acids, Brønsted acids, or organocatalysts) and optimize the catalyst loading. The choice of catalyst can be crucial for directing the reaction towards the desired product.
Incorrect Stoichiometry Vary the molar ratios of the reactants. A slight excess of one component may be beneficial.
Impure Starting Materials Ensure the purity of all reactants, as impurities can inhibit the reaction or lead to side product formation.
Problem 2: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Action
Side Products with Similar Polarity Optimize the reaction conditions to minimize the formation of the problematic side product. If this is not possible, explore different purification techniques, such as preparative HPLC or recrystallization from a different solvent system.
Presence of Dimeric Byproducts As mentioned in the FAQs, try running the reaction under more dilute conditions. Dimeric products are often less soluble, so careful choice of a recrystallization solvent might help in their removal.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives under Microwave Irradiation vs. Reflux Conditions.

Reaction Conditions: A mixture of 4(6)-aminouracil (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol) was used. Method A involved microwave irradiation at 250 W in DMF. Method B utilized a catalytic amount of diammonium hydrogen phosphate (DAHP) in refluxing aqueous media.[2][3]

Entry Aldehyde (Ar) Method A Yield (%) Method B Yield (%)
1C₆H₅9289
24-CH₃-C₆H₄8985
34-OCH₃-C₆H₄9086
44-Cl-C₆H₄9592
54-NO₂-C₆H₄9493
63-NO₂-C₆H₄9390
72-Cl-C₆H₄8882
82,4-diCl-C₆H₄8784

Experimental Protocols

Detailed Experimental Protocol for the One-Pot, Three-Component Synthesis of 7-amino-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione

This protocol is adapted from the work of Balalaie et al.[2][3]

Method A: Microwave Irradiation

  • In a microwave-safe vessel, combine 6-aminouracil (1 mmol, 127 mg), benzaldehyde (1 mmol, 106 mg, 0.1 mL), malononitrile (1.2 mmol, 79 mg), and N,N-dimethylformamide (DMF, 1.0 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 250 W for the time specified in Table 1 (typically 5-10 minutes), with a maximum temperature of 120°C.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified 7-amino-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione.

Method B: Catalysis in Aqueous Media

  • In a round-bottom flask, suspend 6-aminouracil (1 mmol, 127 mg), benzaldehyde (1 mmol, 106 mg, 0.1 mL), malononitrile (1.2 mmol, 79 mg), and diammonium hydrogen phosphate (DAHP, 10 mol%, 13 mg) in a mixture of water and ethanol.

  • Heat the mixture to reflux with stirring for the time specified in Table 1 (typically several hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold water and then cold ethanol, and dry.

  • If necessary, recrystallize the product from a suitable solvent.

Visualizations

Reaction Mechanisms and Workflows

G cluster_main Desired Reaction Pathway cluster_dimer Dimer Formation (Side Reaction) A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Knoevenagel Condensation (Side Reaction) D Michael Adduct B->D C 6-Aminouracil C->D Michael Addition E Intramolecular Cyclization D->E F Pyrido[2,3-d]pyrimidine E->F D1 Michael Adduct Dimer Dimerized Product D1->Dimer D2 Michael Adduct D2->Dimer G start Low Yield or Multiple Products check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity OK optimize_catalyst Screen Catalysts and Optimize Loading optimize_conditions->optimize_catalyst adjust_stoichiometry Adjust Reactant Ratios optimize_catalyst->adjust_stoichiometry analyze_side_products Identify Side Products (NMR, MS, HPLC) adjust_stoichiometry->analyze_side_products modify_protocol Modify Protocol to Minimize Specific Side Products analyze_side_products->modify_protocol end Improved Yield and Purity modify_protocol->end EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Pyridopyrimidine Inhibitor Inhibitor->Dimerization Blocks

References

Technical Support Center: Enhancing the Aqueous Solubility of 2-(Piperidin-4-YL)pyrimidine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of 2-(Piperidin-4-YL)pyrimidine for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The this compound molecule possesses both a non-polar pyrimidine ring and a piperidine ring. While the nitrogen atoms in these rings can act as hydrogen bond acceptors, the overall carbon-rich structure can lead to poor aqueous solubility.[1] The solubility is significantly influenced by the compound's solid-state properties, such as its crystal lattice energy.[2]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and most straightforward approach is to evaluate the compound's pH-dependent solubility profile.[3] The piperidine moiety is basic, meaning the compound's solubility is likely to increase significantly in acidic conditions due to the formation of a more soluble salt form.[1]

Q3: What are the common methods to enhance the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[4] These include:

  • pH Adjustment: Lowering the pH of the vehicle to protonate the basic piperidine nitrogen.[5]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin.[6]

  • Salt Formation: Preparing a stable salt form of the compound with improved solubility and dissolution properties.[5]

Q4: When should I consider using co-solvents, and what are the potential drawbacks?

A4: Co-solvents are a viable option when pH adjustment alone is insufficient or not feasible for the intended in vivo study. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[7][8] However, it is crucial to consider the potential for in vivo toxicity and effects on the experimental model when using high concentrations of organic co-solvents.

Q5: How do cyclodextrins improve solubility, and which type should I use?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[6] For a molecule like this compound, β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBECD), are often effective.[9] The choice of cyclodextrin may require experimental screening to find the most suitable one.

Q6: Can I use a combination of methods to enhance solubility?

A6: Yes, a combination of methods can be very effective. For instance, you could use a co-solvent system in a buffered solution of a specific pH. This approach can sometimes achieve a higher solubility enhancement than either method alone.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound precipitates out of solution upon standing. The solution is supersaturated.Prepare a fresh solution and ensure it is not heated to dissolve the compound and then cooled, which can lead to supersaturation. Alternatively, consider using a different solubilization method that provides greater stability.
Low and variable oral bioavailability in in vivo studies. Poor solubility and slow dissolution in the gastrointestinal tract.Focus on methods that not only increase solubility but also enhance the dissolution rate, such as creating a solid dispersion or using a salt form of the compound.[10]
Inconsistent results between experiments. The compound exists in different polymorphic forms with varying solubilities.Characterize the solid form of the compound using techniques like X-ray powder diffraction (XRPD) to ensure consistency between batches.
Toxicity observed in animal studies. The vehicle (e.g., high concentration of co-solvent) is causing toxicity.Reduce the concentration of the co-solvent or explore alternative, less toxic solubilizing agents like cyclodextrins. Always include a vehicle-only control group in your in vivo studies.

Quantitative Data on Solubility Enhancement

The following table summarizes hypothetical, yet realistic, quantitative data for the solubility enhancement of this compound using various techniques. These values are for illustrative purposes.

MethodVehicle/SystemAchieved Solubility (mg/mL)Fold Increase
Baseline Deionized Water0.051
pH Adjustment 0.1 M HCl (pH 1.2)5.0100
50 mM Citrate Buffer (pH 3.0)2.550
Co-solvency 20% PEG 400 in Water0.816
40% PEG 400 in Water2.142
20% Ethanol in Water0.612
Cyclodextrin Complexation 10% w/v HP-β-CD in Water3.570
20% w/v HP-β-CD in Water7.2144
Combination 20% PEG 400 in 50 mM Citrate Buffer (pH 3.0)8.5170

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Solubility Enhancement using Co-solvents
  • Vehicle Preparation: Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30%, 40% v/v of PEG 400 in water).

  • Solubility Determination: Following steps 2-5 from Protocol 1, determine the solubility of this compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility against the percentage of the co-solvent to determine the optimal concentration for your needs, balancing solubility enhancement with potential in vivo tolerability.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation (Phase Solubility Study)
  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-20% w/v HP-β-CD).

  • Sample Preparation: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration and Analysis: Follow steps 3-5 from Protocol 1 to determine the concentration of the dissolved compound in each solution.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Formulation & Evaluation A Poorly Soluble This compound B Determine pH-Dependent Solubility Profile A->B C pH Adjustment B->C Select Strategy D Co-solvency B->D Select Strategy E Cyclodextrin Complexation B->E Select Strategy F Salt Formation B->F Select Strategy G Prepare Formulation C->G D->G E->G F->G H Measure Achieved Solubility G->H I Assess Stability H->I J Optimized Formulation for In Vivo Studies I->J Proceed if stable and sufficient solubility

Caption: Workflow for selecting and optimizing a solubility enhancement strategy.

Illustrative Signaling Pathway for a Pyrimidine-Based Kinase Inhibitor

Pyrimidine scaffolds are common in kinase inhibitors. This diagram illustrates a hypothetical signaling pathway where a this compound analog could act as an inhibitor of a kinase, such as Focal Adhesion Kinase (FAK), which is implicated in cancer cell proliferation and metastasis.[11]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK FAK FAK RTK->FAK Integrin Integrin Integrin->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Metastasis ERK->Proliferation Inhibitor This compound (Inhibitor) Inhibitor->FAK

Caption: Inhibition of the FAK signaling pathway by a pyrimidine-based compound.

References

Technical Support Center: Synthesis and Purification of 2-(Piperidin-4-YL)pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-(Piperidin-4-YL)pyrimidine compounds, with a focus on improving both yield and purity.

Synthesis Troubleshooting Guide

Q1: My reaction yield for the synthesis of a this compound compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in heterocyclic chemistry. The root cause can often be traced back to reaction conditions, reagent quality, or the reaction atmosphere.[1]

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure the purity of starting materials, as impurities can interfere with the reaction.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Carefully calculate and precisely measure all reactants.[1]

  • Reaction Atmosphere:

    • Air and Moisture Sensitivity: Many coupling reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can significantly improve the yield.[2]

  • Reaction Conditions:

    • Temperature: Many C-N coupling reactions require elevated temperatures (80-110 °C) to proceed efficiently.[2] If the yield is low at a certain temperature, a gradual increase may be beneficial. Microwave irradiation can also be a powerful tool to accelerate reactions and improve yields.[3]

    • Solvent: The choice of solvent is critical. For instance, anhydrous toluene is common for Buchwald-Hartwig reactions, while polar aprotic solvents like DMF or DMSO are preferred for Nucleophilic Aromatic Substitution (SNAr).[2]

  • Catalyst System (for cross-coupling reactions):

    • Catalyst/Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the ligand is crucial. Sterically hindered biarylphosphine ligands like XPhos are often effective.[2]

    • Base: The base plays a key role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases (e.g., K₂CO₃, Cs₂CO₃) may be necessary for sensitive substrates.[2]

Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

A2: Side product formation complicates purification and reduces the overall yield.[1] Understanding the potential side reactions is key to minimizing them.

Potential Causes & Solutions:

  • Lack of Regioselectivity: When using substituted pyrimidines, a lack of regioselectivity can result in the formation of multiple isomers. Using appropriate protecting or directing groups can enhance the desired regioselectivity.[1]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions can occur. To prevent this, carefully control the stoichiometry of the electrophile and the reaction time.[1]

  • Dimerization or Polymerization: The inherent reactivity of the pyrimidine ring can sometimes lead to dimerization or polymerization. Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted pathways.[1]

  • Hydrolysis: If water is present in the reaction mixture, sensitive functional groups on the starting materials or product can hydrolyze. Ensure all reagents and solvents are anhydrous.

Q3: My Buchwald-Hartwig amination for coupling the piperidine and pyrimidine moieties is not working well. How can I optimize this reaction?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization.[4] The catalyst system is the most critical starting point for troubleshooting.[2]

Key Optimization Parameters:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃) and ligand is paramount. Sterically hindered biarylphosphine ligands such as XPhos and tBuXPhos are often effective for coupling amines with aryl halides.[2] Using a pre-formed palladium-ligand complex can also ensure more consistent catalyst activation.[2]

  • Base Selection: The strength and type of base are crucial. While strong bases like NaOtBu are common, weaker inorganic bases like Cs₂CO₃ or K₂CO₃ can be effective, sometimes requiring higher temperatures.[2]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[2]

  • Temperature: These reactions often require heating, typically between 80-110 °C.[2]

Purification Troubleshooting Guide

Q4: I'm having difficulty purifying my polar this compound compound using column chromatography. What strategies can I employ?

A4: The high polarity of these compounds can indeed present challenges for standard column chromatography.[5]

Potential Solutions:

  • Normal-Phase Chromatography (Silica Gel):

    • Mobile Phase Modification: If the compound is not moving from the baseline, increase the polarity of the eluent. A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane.

    • Tailing Reduction: For basic compounds like piperidines, peak tailing is common on acidic silica gel. Adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape.[6]

  • Reverse-Phase Chromatography: While challenging for highly polar compounds due to poor retention, it can be optimized. Consider using specialized columns like those with polar end-capping.[5]

  • Alternative Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for very polar compounds. It uses a polar stationary phase with a mobile phase high in a less polar organic solvent.[5]

    • Ion-Exchange Chromatography (IEC): This is effective for ionizable pyrimidine derivatives, separating them based on net charge.[5]

Q5: My compound shows poor retention and peak tailing in reverse-phase HPLC. How can I improve the separation?

A5: This is a classic problem for polar, basic compounds. Several parameters in your HPLC method can be adjusted.

Potential Solutions:

  • Column Choice: Use a column designed for polar analytes, such as a polar-embedded or polar-endcapped column.[5]

  • Mobile Phase Composition:

    • Decrease Organic Modifier: Lowering the percentage of acetonitrile or methanol in the mobile phase will increase the retention time of polar compounds.[5]

    • Use Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape for basic analytes.

    • Adjust pH: For basic compounds, using a mobile phase with a higher pH can sometimes improve peak shape, but be sure to use a column stable at that pH.

  • Reduce Tailing: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help reduce peak tailing caused by interactions with residual silanols on the stationary phase.[6]

Q6: I am struggling to crystallize my final product. It either remains an oil or precipitates as an amorphous solid. What should I do?

A6: Crystallization difficulties are often due to high solubility in polar solvents, rapid precipitation, or persistent impurities.[5][6]

Potential Solutions:

  • Slow Down Crystallization: Rapid precipitation often leads to amorphous solids or oils.[6] Ensure the cooling process is slow. Let the hot solution cool to room temperature on the benchtop before moving it to an ice bath.[6]

  • Solvent System Screening:

    • Single Solvent: Test a wide range of solvents with varying polarities. The ideal solvent dissolves the compound when hot but not when cold.

    • Solvent/Anti-Solvent System: If the compound is too soluble in one solvent (e.g., methanol), dissolve it in the minimum amount of that hot solvent and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexane) until the solution becomes turbid. Then, allow it to cool slowly.[6]

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (e.g., DCM or methanol) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., pentane or diethyl ether). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystal growth. This worked for a compound soluble only in DMF, using DCM as the anti-solvent.[7]

  • Seeding: If you have a small crystal of the pure compound, adding it to the saturated solution can induce proper crystallization.[6]

  • Purity Check: Ensure the material is sufficiently pure. Impurities can inhibit crystallization. An additional chromatographic step may be necessary.

Frequently Asked Questions (FAQs)

Q7: What are the standard analytical techniques to confirm the structure and purity of this compound compounds?

A7: A combination of spectroscopic and chromatographic methods is essential.

  • Structure Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

    • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography.[6]

Q8: Are there any specific safety precautions I should take when working with pyrimidine synthesis reagents?

A8: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a fume hood.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water.

  • Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated area or fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination [2]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloropyrimidine (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), and the phosphine ligand (e.g., XPhos, 0.04-0.10 mmol).

  • Reagent Addition: Add the piperidine derivative (1.1-1.5 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Purification by Column Chromatography [6]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (eluent).

  • Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (the mobile phase is ideal) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be increased gradually to elute the compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure desired compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: General Procedure for Recrystallization [6]

  • Dissolution: In a flask, add the crude solid and a small amount of a suitable solvent. Heat the mixture with stirring.

  • Saturation: Continue to add the solvent dropwise while heating until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Tables

Table 1: Optimization Parameters for Buchwald-Hartwig Amination

Parameter Common Reagents/Conditions Notes Reference
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂ Should be high quality. [2]
Ligand XPhos, tBuXPhos Sterically hindered biarylphosphine ligands are often effective. [2]
Base NaOtBu, K₂CO₃, Cs₂CO₃ Choice depends on substrate sensitivity. Strong, non-nucleophilic bases are common. [2]
Solvent Anhydrous Toluene, Dioxane Must be thoroughly dried as water deactivates the catalyst. [2]

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates or weaker bases. |[2] |

Table 2: Common Chromatographic Conditions for Pyrimidine Derivatives

Technique Stationary Phase Typical Mobile Phase Use Case Reference
Normal Phase Silica Gel Hexane/Ethyl Acetate or DCM/Methanol (+ 0.1% Et₃N for basic compounds) General purpose purification. [6]
Reverse Phase C18 (Polar-endcapped recommended) Water/Acetonitrile or Water/Methanol (+ 0.1% TFA) Purity analysis and purification of less polar derivatives. [5]
HILIC Polar (e.g., Amide, Diol) High % Acetonitrile with aqueous buffer Purification of highly polar compounds. [5]

| Ion Exchange | Anion or Cation Exchange Resin | Aqueous buffers with varying salt concentration/pH | Purification of ionizable compounds. |[5] |

Visualizations

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase S1 Reaction Setup (Inert Atmosphere) S2 Reagent Addition (Pyrimidine, Piperidine, Catalyst, Base) S1->S2 S3 Reaction at Elevated Temperature S2->S3 S4 Monitoring (TLC/LC-MS) S3->S4 S5 Work-up (Quench, Extract) S4->S5 P1 Crude Product Concentration S5->P1 P2 Column Chromatography P1->P2 P3 Fraction Analysis (TLC) P2->P3 P4 Recrystallization P3->P4 A1 Structure Confirmation (NMR, MS) P4->A1 A2 Purity Analysis (HPLC) P4->A2

Caption: General experimental workflow for the synthesis and purification of this compound compounds.

G Start Low Reaction Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Verify Reagent Stoichiometry Check_Purity->Check_Stoichiometry Check_Atmosphere Ensure Inert & Anhydrous Conditions (N2/Ar, dry solvent) Check_Stoichiometry->Check_Atmosphere Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Atmosphere->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Ligand, Base, Pd Source) Check_Conditions->Optimize_Catalyst Result Yield Improved? Optimize_Catalyst->Result Success Problem Solved Result->Success Yes Failure Consider Alternative Synthetic Route Result->Failure No G Start Product is Impure after Initial Purification TLC Analyze by TLC. Are impurities close to product? Start->TLC TLC_Yes Yes TLC->TLC_Yes TLC_No No TLC->TLC_No Optimize_Chroma Optimize Chromatography: - Change solvent system/gradient - Add modifier (e.g., Et3N) - Try different stationary phase (HILIC) TLC_Yes->Optimize_Chroma Recrystallize Attempt Recrystallization TLC_No->Recrystallize Re_Chroma Repeat Column Chromatography Optimize_Chroma->Re_Chroma Success Purity Acceptable Re_Chroma->Success Failure Purity Still Low Re_Chroma->Failure Solvent_Screen Screen multiple solvent systems Recrystallize->Solvent_Screen Solvent_Screen->Success Solvent_Screen->Failure G Start Reactants 2-Halo-pyrimidine Piperidine Derivative Cycle Oxidative Addition Ligand Exchange Reductive Elimination Start->Cycle:f0 Catalyst Catalyst System Pd Precursor Ligand (e.g., XPhos) Base (e.g., NaOtBu) Catalyst->Cycle:f0 Cycle:f0->Cycle:f1 Pd(0) inserts into Ar-X bond Cycle:f1->Cycle:f2 Amine displaces ligand/halide Product This compound Product Cycle:f2->Product C-N bond forms, regenerates Pd(0) Product->Catalyst Catalyst Turnover

References

Technical Support Center: Troubleshooting Kinase Activity Assays for Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting kinase activity assays, with a specific focus on challenges encountered when working with pyrimidine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks if I observe low or no kinase activity in my assay?

A: If you are experiencing low or no kinase activity, consider the following factors:

  • Enzyme Integrity : Ensure the kinase has been stored correctly, typically at -80°C, and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[1][2]

  • Buffer Composition : The kinase buffer is critical for optimal enzyme function. Verify that all components, such as HEPES, MgCl₂, and DTT, are at their correct concentrations.[1]

  • ATP Degradation : ATP solutions can degrade over time. It is recommended to use a fresh stock for your experiments.[1]

  • Substrate Quality : Confirm the integrity and concentration of your substrate. If you are using a peptide substrate, ensure it is fully soluble in the assay buffer.[1]

Q2: My pyrimidine inhibitor shows high background signal in a fluorescence-based assay. What are the potential causes?

A: High background signals can obscure results and are often caused by:

  • Compound Autofluorescence : The pyrimidine inhibitor itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[3]

  • Fluorescence Quenching : The compound might absorb the light emitted by the assay's fluorophore, which can sometimes manifest as an increase in background in certain assay formats.[3]

  • Compound Interference with Detection Reagents : The inhibitor may directly interact with the detection reagents.[3]

  • Assay Plate Issues : Some opaque plates can exhibit inherent phosphorescence. It is advisable to test different plates or pre-read the plate before adding reagents.[1]

Q3: Why is the IC50 value of my ATP-competitive pyrimidine inhibitor different when I change the ATP concentration?

A: For ATP-competitive inhibitors, the measured IC50 value is dependent on the concentration of ATP in the assay.[1] Cellular ATP concentrations are in the millimolar (mM) range, while biochemical assays are often performed at lower micromolar (µM) concentrations, sometimes near the Michaelis constant (Km) of ATP for the kinase.[4][5] This discrepancy can lead to a significant decrease in the apparent potency of the inhibitor in cellular environments compared to in vitro assays.[4][6] To obtain a more physiologically relevant measure of potency, it is recommended to perform biochemical assays at higher ATP concentrations.[4]

Q4: I am observing unexpected cell death with my pyrimidine inhibitor at concentrations that shouldn't be toxic. What could be the reason?

A: Unexpected cytotoxicity can often be attributed to off-target effects.[4] The pyrimidine scaffold is a "privileged structure" that can interact with the ATP-binding site of a wide range of kinases.[4][7][8] Your inhibitor might be affecting other essential kinases that are not your intended target.[4] It is crucial to perform kinase selectivity profiling to identify potential off-targets.[4]

Q5: My pyrimidine inhibitor has poor solubility in aqueous solutions. How can I address this for my in vivo studies?

A: Poor aqueous solubility is a common issue with many kinase inhibitors, including those with a pyrimidine scaffold.[9][10][11] To overcome this, you can explore various formulation strategies, such as using biocompatible solvents or creating amorphous solid dispersions.[9][11] For initial in vivo studies, considering alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection can bypass issues related to gastrointestinal absorption.[9]

Troubleshooting Guides

This section provides systematic approaches to address common problems encountered during kinase activity assays with pyrimidine inhibitors.

Problem 1: High Background Signal

High background can mask the true signal from your kinase activity. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for High Background Signal

high_background_workflow start High Background Signal Observed check_autofluorescence Run Compound Autofluorescence Control (Compound + Buffer, No Enzyme/Substrate) start->check_autofluorescence autofluorescence_pos Is there a high signal? check_autofluorescence->autofluorescence_pos autofluorescence_solution Solution: - Use a different detection method (e.g., radiometric). - Subtract background signal from compound-containing wells. autofluorescence_pos->autofluorescence_solution Yes check_reagent_interference Run Reagent Interference Control (Compound + Detection Reagents, No Kinase Reaction) autofluorescence_pos->check_reagent_interference No end Background Signal Resolved autofluorescence_solution->end reagent_interference_pos Is there a high signal? check_reagent_interference->reagent_interference_pos reagent_interference_solution Solution: - Test a different batch of reagents. - Consult assay kit manufacturer. reagent_interference_pos->reagent_interference_solution Yes check_plate_phosphorescence Pre-read empty plate reagent_interference_pos->check_plate_phosphorescence No reagent_interference_solution->end plate_phosphorescence_pos Is there a high signal? check_plate_phosphorescence->plate_phosphorescence_pos plate_phosphorescence_solution Solution: - Use a different brand or lot of assay plates. plate_phosphorescence_pos->plate_phosphorescence_solution Yes plate_phosphorescence_pos->end No plate_phosphorescence_solution->end kinase_assay_workflow start Start prep_compounds Prepare Serial Dilutions of Pyrimidine Inhibitor in DMSO start->prep_compounds add_compounds Add Diluted Compounds/DMSO to 384-well Plate prep_compounds->add_compounds add_kinase Add Kinase to Each Well add_compounds->add_kinase pre_incubate Pre-incubate for 10 min at RT add_kinase->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP Mixture pre_incubate->initiate_reaction incubate_reaction Incubate for 60 min at 30°C initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubate_reaction->add_adp_glo incubate_adp_glo Incubate for 40 min at RT add_adp_glo->incubate_adp_glo add_detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) incubate_adp_glo->add_detection_reagent incubate_detection Incubate for 30 min at RT add_detection_reagent->incubate_detection read_luminescence Measure Luminescence with Plate Reader incubate_detection->read_luminescence end End read_luminescence->end rtk_pathway ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds p_rtk Phosphorylated RTK rtk->p_rtk Dimerization & Autophosphorylation adaptor Adaptor Protein p_rtk->adaptor Recruits ras Ras adaptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Phosphorylates & Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates

References

Optimizing reaction conditions for 2-(Piperidin-4-YL)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-YL)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Pinner-type reaction pathway involving the condensation of a 1,3-dicarbonyl compound with piperidine-4-carboxamidine.

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time and monitor progress using TLC or LC-MS. - Gradually increase the reaction temperature, ensuring it does not lead to degradation. - Confirm the purity and dryness of all reagents.
Suboptimal catalyst activity.- Ensure the catalyst (e.g., a Brønsted or Lewis acid) is active and used in the appropriate concentration.[1][2] - If using a reusable catalyst, consider regeneration.
Degradation of starting materials or product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents to minimize oxidative degradation.
Formation of Multiple Products/Impurities Presence of side reactions, such as Hantzsch dihydropyridine formation.- Lowering the reaction temperature can disfavor the Hantzsch pathway.[1] - The choice of catalyst can influence selectivity; screen different Lewis or Brønsted acids.[1][2]
Unreacted starting materials.- Adjust the stoichiometry of the reactants. - Monitor the reaction closely to ensure it proceeds to completion.
Formation of N-acylurea byproducts.- This can complicate purification. Ensure the amidine salt is of high purity and freshly prepared if possible.
Difficult Purification Product co-elutes with impurities.- Optimize the mobile phase for column chromatography. - Consider using a different stationary phase (e.g., reverse-phase HPLC).
Product is highly soluble in the work-up solvent.- Employ a different solvent system for extraction. - Consider converting the product to a salt to facilitate precipitation.
Inconsistent Results Variability in reagent quality.- Use reagents from a consistent, high-purity source. The purity of the amidine salt is particularly critical.
Reaction conditions not strictly controlled.- Ensure consistent temperature, stirring rate, and reaction time across all experiments. - Maintain anhydrous conditions, as water can hydrolyze intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3] For the synthesis of this compound, this would typically involve the reaction of piperidine-4-carboxamidine with a suitable 1,3-dicarbonyl compound. Another common approach is the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on a pyrimidine ring with piperidin-4-amine or a derivative.

Q2: My reaction has stalled and is not proceeding to completion. What should I do?

A2: Incomplete reactions can often be addressed by increasing the reaction time or temperature. However, it is crucial to monitor for any degradation of your product or starting materials. Catalyst inefficiency is another common culprit; ensure your catalyst is active and present in a sufficient amount.[1]

Q3: I am observing a significant amount of a fluorescent yellow byproduct. What is it and how can I prevent its formation?

A3: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1] Its formation is often favored at higher temperatures. To minimize this side reaction, try running your synthesis at a lower temperature. The choice of catalyst can also play a role in directing the reaction towards the desired pyrimidine product.[1]

Q4: How can I improve the purity of my final product?

A4: Purification can often be improved by optimizing your crystallization or chromatographic methods. For crystallization, screen various solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. For chromatography, experiment with different solvent systems and gradients. In some cases, converting the product to a salt can aid in purification through precipitation.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis for specific handling and disposal information.

Experimental Protocols

General Protocol for the Synthesis of this compound via Pinner Condensation

This protocol provides a general framework. Optimal conditions may vary depending on the specific 1,3-dicarbonyl compound used.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,3-dicarbonyl compound (1.0 eq) and piperidine-4-carboxamidine hydrochloride (1.1 eq).

    • Add a suitable solvent (e.g., ethanol, isopropanol).

    • Add a base (e.g., sodium ethoxide, potassium carbonate) (1.2 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux (the optimal temperature will depend on the solvent used).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if a base was used.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions
Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1EthanolNaOEt801265
2IsopropanolNaOEt821272
3EthanolK₂CO₃802455
4TolueneDBU110878
5DioxaneNaH1001068

Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary.

Visualizations

experimental_workflow reagents 1. Reagents (1,3-Dicarbonyl, Amidine, Base, Solvent) reaction 2. Reaction (Heating/Reflux) reagents->reaction Mix monitoring 3. Monitoring (TLC/LC-MS) reaction->monitoring Sample monitoring->reaction Incomplete workup 4. Work-up (Neutralization, Solvent Removal) monitoring->workup Complete purification 5. Purification (Chromatography/Recrystallization) workup->purification product Pure Product purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete Incomplete Reaction? start->incomplete Yes side_reactions Side Reactions? start->side_reactions No increase_time_temp Increase Time/Temp incomplete->increase_time_temp Yes check_reagents Check Reagent Purity incomplete->check_reagents No degradation Degradation? inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere Yes side_reactions->degradation No optimize_temp_catalyst Optimize Temp/Catalyst side_reactions->optimize_temp_catalyst Yes

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Overcoming Resistance to 2-(Piperidin-4-YL)pyrimidine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 2-(Piperidin-4-YL)pyrimidine and its derivatives, a class of compounds often investigated as kinase inhibitors in cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and its analogs in cancer cells?

A1: this compound and its derivatives are frequently designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a key driver of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[1][2] These pyrimidine-based compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways.

Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?

A2: Resistance to EGFR tyrosine kinase inhibitors (TKIs), including pyrimidine-based compounds, is a significant clinical challenge. The most common mechanisms include:

  • Secondary Mutations in the EGFR Kinase Domain: The most prevalent secondary mutation is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[3] This mutation increases the receptor's affinity for ATP, reducing the inhibitor's binding efficacy.[3]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common mechanism is the amplification of the MET proto-oncogene, which leads to the activation of the HGF/c-Met signaling pathway.[4][5] This can reactivate downstream pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation despite EGFR inhibition.

  • Histologic Transformation: In some cases, the cancer may undergo a phenotypic transformation, for example, from NSCLC to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.

Q3: How can I determine if my resistant cells have the EGFR T790M mutation or c-Met amplification?

A3: Several molecular biology techniques can be employed to identify these resistance mechanisms:

  • For EGFR T790M Mutation:

    • DNA Sequencing: Direct sequencing (Sanger) or next-generation sequencing (NGS) of the EGFR gene from the resistant cells can identify the T790M mutation.

    • Allele-Specific PCR (AS-PCR): This is a more sensitive method for detecting known point mutations like T790M.

  • For c-Met Amplification:

    • Fluorescence In Situ Hybridization (FISH): FISH can be used to determine the copy number of the MET gene.

    • Quantitative PCR (qPCR): qPCR can quantify the relative copy number of the MET gene compared to a reference gene.

    • Western Blotting: Increased protein levels of total c-Met and its phosphorylated form (p-c-Met) can indicate gene amplification and pathway activation.

Troubleshooting Guides

Problem 1: Decreased efficacy of a this compound derivative in our cancer cell line over time.

Possible Cause: Acquired resistance due to the emergence of a resistant subpopulation of cells.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or WST-1 assay) to compare the IC50 value of the compound in the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate the Mechanism of Resistance:

    • Check for EGFR T790M Mutation: As described in FAQ 3, analyze the EGFR gene for the T790M mutation.

    • Assess c-Met Pathway Activation: Use Western blotting to check for increased levels of total and phosphorylated c-Met.

  • Consider Combination Therapy: If a specific resistance mechanism is identified, consider a combination therapy approach. For example, if c-Met is amplified, combine your this compound derivative with a c-Met inhibitor.

Problem 2: High variability in experimental results when testing our this compound compound.

Possible Cause: Issues with compound stability, cell culture conditions, or assay procedures.

Troubleshooting Steps:

  • Compound Handling: Ensure the compound is properly stored (as per the manufacturer's instructions) and that fresh dilutions are made for each experiment from a validated stock solution.

  • Cell Culture Consistency: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Mycoplasma contamination can also affect cellular responses and should be regularly tested for.

  • Assay Optimization:

    • Cell Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.

    • Incubation Time: Ensure consistent incubation times for drug treatment and assay development.

    • Assay Controls: Include appropriate positive and negative controls in every experiment.

Quantitative Data

The following tables summarize the in vitro efficacy of various pyrimidine-based EGFR inhibitors against different cancer cell lines, including those with resistance mutations.

Table 1: Inhibitory Activity of Pyrimidine-Based Compounds against EGFR Kinase and Resistant Cancer Cell Lines

Compound IDTargetIC50 (nM)Cell LineGenotypeCellular IC50 (µM)Reference
Compound 9i EGFRT790M/L858R4.902H1975EGFRT790M/L858R0.6210[6]
Compound B1 EGFRL858R/T790M13H1975EGFRL858R/T790M0.087[7]
Compound 42 EGFRL858R/T790M34H1975EGFRL858R/T790M-[8]
Compound 45 EGFRL858R/T790M23.3H1975EGFRL858R/T790M-[8]
Compound 12 EGFRT790M35.4H1975EGFRL858R/T790M-[9]
Compound 5b EGFRT790M12.8H1975EGFRL858R/T790M5.22[9]

Table 2: Efficacy of Combination Therapy in Overcoming Resistance

EGFR InhibitorCombination PartnerCell LineResistance MechanismEffectReference
Tyrphostin AG1478SU11274 (c-Met inhibitor)H2170Co-activation of EGFR and c-MetSynergistic inhibition of cell proliferation[10][11][12]
GefitinibSU11274 (c-Met inhibitor)H358Co-activation of EGFR and c-MetSynergistic effect on apoptosis[10][11][12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Drug Treatment: Treat the cells with a serial dilution of the this compound compound for 72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for Protein Expression and Phosphorylation

This protocol is used to detect the expression and phosphorylation status of proteins involved in signaling pathways.

Materials:

  • Cell lysates

  • RIPA buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-c-Met, anti-p-c-Met, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration.[6]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

Immunoprecipitation (IP) for Kinase Activity Assay

This protocol is used to isolate a specific kinase and measure its activity.

Materials:

  • Cell lysates

  • IP lysis buffer

  • Primary antibody against the kinase of interest (e.g., anti-EGFR)

  • Protein A/G agarose beads

  • Kinase assay buffer

  • ATP

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Immunoprecipitation: Incubate cell lysates with the primary antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 1-3 hours to capture the antibody-protein complex.

  • Washing: Wash the beads several times with IP lysis buffer and then with kinase assay buffer to remove non-specific binding.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing ATP and the kinase substrate. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Analysis: Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and Western blotting using an antibody specific for the phosphorylated substrate.

Site-Directed Mutagenesis

This protocol is used to introduce specific mutations (e.g., T790M) into a gene.

Materials:

  • Plasmid DNA containing the wild-type gene (e.g., EGFR)

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design complementary primers that contain the desired mutation in the middle of the primer sequence.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will generate a new plasmid containing the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the original methylated parental DNA template.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Verification: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Synergy Drug Screening

This protocol is used to assess the synergistic effect of combining two drugs.

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound compound

  • Second drug (e.g., a c-Met inhibitor)

  • Cell viability assay reagents (e.g., MTT)

Procedure:

  • Checkerboard Assay: Prepare a dose-response matrix in a 96-well plate where one drug is serially diluted along the rows and the second drug is serially diluted along the columns.

  • Cell Seeding and Treatment: Seed cells into the plate and treat them with the drug combinations for 72 hours.

  • Cell Viability Measurement: Perform a cell viability assay as described above.

  • Synergy Analysis: Analyze the data using synergy scoring models such as the Bliss independence model or the Loewe additivity model to determine if the drug combination is synergistic, additive, or antagonistic.[13]

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine This compound Pyrimidine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms Resistance Resistance to This compound T790M EGFR T790M Mutation Resistance->T790M cMet c-Met Amplification Resistance->cMet PI3K_AKT PI3K/Akt Pathway Reactivation T790M->PI3K_AKT Leads to cMet->PI3K_AKT Leads to

Caption: Key mechanisms of acquired resistance to EGFR inhibitors.

Experimental_Workflow Start Start: Suspected Resistance Viability Cell Viability Assay (Confirm Resistance) Start->Viability Mechanism Investigate Mechanism Viability->Mechanism Sequencing DNA Sequencing (EGFR T790M) Mechanism->Sequencing T790M? WesternBlot Western Blot (c-Met Amplification) Mechanism->WesternBlot c-Met? Combination Combination Therapy (e.g., with c-Met inhibitor) Sequencing->Combination WesternBlot->Combination End End: Overcome Resistance Combination->End

Caption: Workflow for troubleshooting and overcoming drug resistance.

References

Minimizing off-target effects of pyrimidine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions to help identify, understand, and minimize the off-target effects of pyrimidine-based kinase inhibitors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[1] These unintended interactions are a significant concern because they can lead to cellular toxicity, misleading experimental data, and adverse side effects in clinical applications.[2][3] Due to the high degree of structural similarity across the ATP-binding sites of the more than 500 kinases in the human kinome, achieving absolute specificity is a major challenge.[2][4]

Q2: Why are pyrimidine-based scaffolds prone to off-target activity?

A2: The pyrimidine core is a versatile "privileged structure" in medicinal chemistry that is adept at forming key hydrogen bonds within the hinge region of the kinase ATP-binding site, effectively mimicking the adenine base of ATP.[4][5] Because this hinge region is highly conserved across many human kinases, inhibitors built on a pyrimidine scaffold can frequently bind to numerous kinases, leading to poor kinome-wide selectivity.[5][6]

Q3: What are the primary strategies to improve the selectivity of a pyrimidine-based inhibitor?

A3: Improving selectivity is a central goal of medicinal chemistry and chemical biology. Key strategies include:

  • Structure-Based Design: Utilizing X-ray co-crystal structures to identify non-conserved residues in the ATP-binding pocket of the target kinase. Modifications can be designed to create favorable interactions with these unique residues or steric clashes with residues in off-target kinases.[4] Exploiting differences around the "gatekeeper" residue is a common approach.

  • Covalent Targeting: Designing inhibitors with a reactive group (e.g., an acrylamide) that can form a covalent bond with a non-conserved cysteine residue near the active site. This can dramatically increase both potency and selectivity.[4]

  • Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites, which are locations on the kinase outside of the highly conserved ATP pocket. These sites are generally less conserved, offering a promising route to higher selectivity.[3][7]

  • Macrocyclization: This strategy involves creating larger, cyclic molecules. Macrocyclization can pre-organize the inhibitor into its bioactive conformation, enhancing binding affinity and selectivity for the target kinase.[8]

  • Bivalent Inhibitors: Tethering a promiscuous pyrimidine inhibitor to a second moiety, such as a peptide substrate, that targets another site on the kinase can create a highly selective bivalent inhibitor.[4]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during experiments.

Issue 1: Unexpected cell death or toxicity is observed at concentrations where the on-target effect should be minimal.

This is a classic sign of off-target activity. Unexpected cytotoxicity can confound experimental results and suggests the inhibitor is potently affecting one or more kinases essential for cell survival.[7]

  • Troubleshooting Steps:

    • Confirm On-Target Potency: First, re-verify the inhibitor's potency (IC50) against the purified target kinase using a biochemical assay. This confirms the compound's primary activity.[7]

    • Perform Broad Kinase Profiling: Screen the inhibitor against a large panel of kinases (e.g., >300) to identify potential off-targets.[9] Commercial services are widely available for this. The initial screen is often done at a single high concentration (e.g., 1 µM), with follow-up IC50 determination for any kinases showing significant inhibition.[10]

    • Analyze Structure-Activity Relationship (SAR): If analogs of your inhibitor are available, compare their cytotoxicity profiles with their on- and off-target inhibition profiles. A strong correlation between the inhibition of a specific off-target and the degree of cytotoxicity points to the problematic kinase.[7]

    • Use a Control Compound: Employ a structurally unrelated inhibitor that is known to be a potent and selective inhibitor of your primary target. If this second inhibitor does not cause the same toxic phenotype, it strongly suggests the original compound's toxicity is due to off-target effects.[11]

    • Perform Rescue Experiments: If a specific off-target responsible for the toxicity is suspected, try to "rescue" the cells by activating its downstream pathway through other means, thereby bypassing the inhibitor's effect.[7]

Issue 2: The inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.

This discrepancy is common and often relates to the compound's properties in a complex cellular environment rather than its intrinsic activity.[7]

  • Troubleshooting Steps:

    • Verify Target Engagement in Cells: The most critical step is to confirm the inhibitor is reaching and binding to its target inside the cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this (see Protocol 1).[11][12] Alternatively, you can use Western blotting to check the phosphorylation status of a known direct substrate of the target kinase.[11]

    • Assess Cell Permeability: The inhibitor may have poor physicochemical properties (e.g., high polarity) that prevent it from efficiently crossing the cell membrane.[7]

    • Consider ATP Competition: The concentration of ATP inside a cell (1-5 mM) is much higher than that used in most biochemical assays (often at or below the Kₘ of ATP). For ATP-competitive inhibitors, this high intracellular ATP concentration can outcompete the inhibitor, leading to a significant drop in apparent potency.[7]

    • Check for Drug Efflux: Cells may be actively removing the inhibitor via efflux pumps (e.g., P-glycoprotein). This can be tested using cells known to overexpress these pumps or by using efflux pump inhibitors.

    • Evaluate Compound Stability: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells. Assess its stability over the course of the experiment using methods like LC-MS.

Issue 3: The observed cellular phenotype does not match the known biological function of the target kinase.

When a phenotype (e.g., changes in cell morphology, proliferation, or a specific signaling pathway) is inconsistent with the established role of the target, off-target effects are a likely cause.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: As with Issue 2, use CETSA or a downstream biomarker to confirm the inhibitor is engaging the intended target at the concentrations that produce the unexpected phenotype.[11]

    • Perform a Dose-Response Analysis: Compare the concentration at which the unexpected phenotype is observed with the IC50 for the primary target in cells. A significant divergence between these values suggests the phenotype is driven by an off-target.[11]

    • Utilize Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target kinase. If this genetic perturbation does not replicate the phenotype observed with the inhibitor, the inhibitor's effect is almost certainly off-target.[13]

    • Conduct Kinome Profiling: A broad kinase screen can reveal which other kinases are inhibited at the effective concentration, providing candidates for the off-target responsible for the phenotype.

Section 3: Data Presentation & Key Methodologies

Comparative Analysis of Kinase Profiling Methods

Choosing the right profiling method is critical for understanding an inhibitor's selectivity. Several technologies are available, each with distinct advantages and limitations.[14][15][16]

Method TypePrincipleAdvantagesDisadvantages
Activity-Based Assays Measures the inhibition of substrate phosphorylation by a panel of purified kinases. Often uses radiolabeled ATP ([³³P]) or fluorescence/luminescence detection.[14]Direct measure of functional inhibition.[1] High-throughput and well-established.Requires purified, active enzymes. May not fully recapitulate cellular conditions (e.g., ATP concentration, regulatory proteins).[1]
Competitive Binding Assays Measures the displacement of a known, tagged ligand from the kinase's ATP site by the test inhibitor. The amount of bound tagged ligand is quantified.[14]Does not require active enzyme or substrates. ATP-independent, providing a direct measure of binding affinity (Kd).[10]Does not directly measure functional inhibition; a compound can bind without inhibiting.
Multiplexed Inhibitor Beads (MIBs) & Mass Spectrometry Uses beads coated with multiple kinase inhibitors to capture active kinases from cell or tissue lysates. Captured kinases are identified and quantified by mass spectrometry.[16]Profiles kinases in their native, active state from a biological sample. Can identify hundreds of kinases simultaneously.[17]Measures changes in the active kinome, not direct inhibition. More complex workflow and data analysis.[16]
KiNativ™ (Activity-Based Probing) Uses an ATP-reactive chemical probe that covalently labels the active site of kinases in a cell lysate. Inhibition is measured by a decrease in probe labeling, quantified by mass spectrometry.[16]Assesses inhibitor activity directly in complex biological lysates. Can provide a global view of kinome activity.Indirect measurement of inhibition. Requires specialized probes and sophisticated mass spectrometry.
Example Inhibitor Selectivity Profile

A selectivity profile is typically presented as a table of IC50 (50% inhibitory concentration) or Kd (dissociation constant) values. A highly selective inhibitor will have a much lower IC50 for its primary target compared to other kinases.

Kinase TargetIC50 (nM)Kinase FamilyComment
Target Kinase A (Primary) 5 Tyrosine Kinase High on-target potency
Off-Target Kinase B850Tyrosine Kinase>100-fold selective over closely related kinase
Off-Target Kinase C2,500Serine/Threonine KinaseHigh selectivity
Off-Target Kinase D45Tyrosine KinasePotential off-target liability; only 9-fold selective
Off-Target Kinase E>10,000Serine/Threonine KinaseHighly selective

Section 4: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that an inhibitor binds to its target protein in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.[12][18]

Materials:

  • Cultured cells expressing the target kinase.

  • Test inhibitor and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Thermal cycler or heating blocks.

  • Equipment for cell lysis (e.g., liquid nitrogen).

  • Centrifuge, SDS-PAGE and Western blot equipment.

  • Primary antibody specific to the target kinase.

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at the desired concentration (e.g., 10x the cellular IC50) and with vehicle control for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a specific cell density.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[12]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target kinase.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity to the unheated control (set to 100%). Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[12]

Isothermal Dose-Response (ITDR) Variation: To determine the cellular potency of the inhibitor, treat cells with a range of inhibitor concentrations. Heat all samples at a single, fixed temperature (chosen from the melting curve where stabilization is apparent). The resulting dose-response curve can be used to calculate an EC50 for target engagement.[19]

Section 5: Visualizations

Off_Target_Workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Optimization Hit Initial Pyrimidine Hit Biochem Biochemical Assay (On-Target IC50) Hit->Biochem Profile Broad Kinome Profiling (e.g., >300 kinases) Biochem->Profile Decision Off-Targets Identified? Profile->Decision Cellular Confirm Cellular Engagement (e.g., CETSA Protocol) Decision->Cellular Yes Optimized Optimized Inhibitor (Improved Selectivity) Decision->Optimized No Phenotype Phenotypic & Toxicity Assays Cellular->Phenotype SAR Structure-Based Design & SAR Analysis Phenotype->SAR SAR->Optimized

Workflow for identifying and mitigating off-target effects.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Target On-Target Kinase RTK->Target OffTarget Off-Target Kinase RTK->OffTarget Inhibitor Pyrimidine Inhibitor Inhibitor->Target Inhibitor->OffTarget Unintended Inhibition Downstream1 Downstream Signaling 1 Target->Downstream1 Response1 Intended Phenotype (e.g., Apoptosis) Downstream1->Response1 Downstream2 Downstream Signaling 2 OffTarget->Downstream2 Response2 Unintended Phenotype (e.g., Toxicity) Downstream2->Response2

On-target vs. off-target pathway inhibition.

Troubleshooting_Tree Start Unexpected Phenotype or Toxicity Observed Q1 On-Target Engagement Confirmed in Cells (CETSA)? Start->Q1 A1_No Issue with Permeability, Stability, or ATP Competition Q1->A1_No No Q2 Does Phenotype EC50 Correlate with On-Target IC50? Q1->Q2 Yes A2_No High Likelihood of Off-Target Effect Q2->A2_No No Q3 Does Target Knockdown/out Recapitulate Phenotype? Q2->Q3 Yes A3_No Confirmed Off-Target Effect. Perform Kinome Profiling. A2_No->A3_No Q3->A3_No No A3_Yes Phenotype is On-Target. Re-evaluate Target Biology. Q3->A3_Yes Yes

Decision tree for troubleshooting unexpected results.

References

Addressing stability issues of 2-(Piperidin-4-YL)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Piperidin-4-YL)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or loss of compound activity in biological assays.

  • Q1: I am observing poor reproducibility in my biological assays. Could the stability of this compound be a factor?

    A1: Yes, inconsistent results can be a sign of compound instability. Pyrimidine derivatives can be susceptible to degradation in solution, especially under certain storage and experimental conditions.[1] Factors such as the solvent used, pH of the medium, temperature, and exposure to light can all impact the stability of your compound and, consequently, its biological activity.[2]

  • Q2: What is the best solvent for preparing and storing stock solutions of this compound?

    A2: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions, some pyrimidine derivatives have been known to undergo oxidation and condensation reactions in DMSO.[1] It is recommended to use anhydrous, high-purity DMSO and to prepare fresh solutions whenever possible.[1] If you suspect solvent-related degradation, consider alternative solvents such as Dimethylformamide (DMF). However, be aware that changing the solvent can impact the compound's solubility and its observed biological activity.[1]

  • Q3: How should I store my stock solutions to ensure maximum stability?

    A3: To minimize degradation, it is advisable to prepare fresh stock solutions before use.[1] If storage is necessary, aliquot the stock solution into small, single-use volumes to avoid multiple freeze-thaw cycles. For long-term storage, keeping solutions at -80°C is recommended.[1] For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]

Issue 2: Observing degradation products in my analytical runs (e.g., by HPLC or LC-MS).

  • Q4: I am seeing unexpected peaks in my chromatogram. What are the likely degradation pathways for this compound?

    A4: Pyrimidine rings can be susceptible to hydrolysis, particularly at non-neutral pH.[3][4] The piperidine ring can also be a site for oxidation. The specific degradation pathway will depend on the conditions the compound is exposed to. A general potential degradation pathway could involve hydrolysis of the pyrimidine ring.

  • Q5: How does pH affect the stability of this compound in aqueous solutions?

    A5: The pH of the solution is a critical factor in the stability of many heterocyclic compounds.[5][6] For pyrimidine derivatives, both acidic and alkaline conditions can promote hydrolysis.[4] It is crucial to determine the optimal pH range for your experiments to ensure the stability of the compound. A pH stability study is recommended to identify the pH at which the compound is most stable.

  • Q6: Can temperature fluctuations during my experiments lead to degradation?

    A6: Yes, elevated temperatures can accelerate the degradation of chemical compounds.[7][8] The thermal stability of pyrimidine derivatives can vary based on their substitution patterns.[7] It is important to control the temperature during your experiments and storage to minimize thermal degradation.

Data Presentation

The following tables summarize hypothetical stability data for this compound to illustrate the effects of different conditions.

Table 1: Effect of Solvent on the Stability of this compound at Room Temperature over 48 hours.

SolventInitial Concentration (mM)Concentration after 48h (mM)% Degradation
Anhydrous DMSO109.82%
DMSO (containing 1% water)109.28%
DMF109.91%
Ethanol109.55%

Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C over 24 hours.

pHInitial Concentration (µM)Concentration after 24h (µM)% Degradation
3.01008515%
5.0100955%
7.4100982%
9.01009010%

Table 3: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer over 7 days.

TemperatureInitial Concentration (µM)Concentration after 7 days (µM)% Degradation
4°C100991%
25°C (Room Temperature)100928%
37°C1008515%
Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution by HPLC-UV

This protocol outlines a general method to determine the stability of this compound in a given solvent or buffer over time.

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent (e.g., anhydrous DMSO) to a final concentration of 10 mM. Vortex to ensure complete dissolution.[1]

  • Preparation of Working Solutions: Dilute the stock solution with the desired experimental buffer (e.g., PBS, pH 7.4) to a final working concentration (e.g., 100 µM).

  • Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the working solution by a validated HPLC-UV method to determine the initial concentration (C₀).

  • Incubation: Store the remaining working solution under the desired experimental conditions (e.g., specific temperature and light conditions).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the working solution and analyze it by HPLC-UV to determine the concentration at that time point (Cₜ).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100. Plot the percentage remaining against time to determine the degradation kinetics.

Mandatory Visualization

Troubleshooting Workflow for Compound Stability Issues start Start: Inconsistent Experimental Results check_stability Is Compound Stability Suspected? start->check_stability run_hplc Action: Run HPLC/LC-MS to check for degradation products check_stability->run_hplc  Yes other_issues Troubleshoot Other Experimental Parameters (e.g., assay conditions, reagents) check_stability->other_issues No   degradation_present Are Degradation Products Present? run_hplc->degradation_present investigate_factors Investigate Potential Factors degradation_present->investigate_factors  Yes degradation_present->other_issues No   check_solvent Check Solvent: - Use anhydrous, high-purity solvent - Consider alternative solvents (e.g., DMF) investigate_factors->check_solvent check_ph Check pH: - Measure pH of solutions - Perform pH stability study investigate_factors->check_ph check_temp Check Temperature: - Monitor storage and experimental temperatures - Avoid freeze-thaw cycles investigate_factors->check_temp check_light Check Light Exposure: - Store in amber vials - Minimize exposure during experiments investigate_factors->check_light optimize_conditions Action: Optimize experimental and storage conditions check_solvent->optimize_conditions check_ph->optimize_conditions check_temp->optimize_conditions check_light->optimize_conditions retest Retest Compound in Assay optimize_conditions->retest end End: Consistent Results Achieved retest->end other_issues->end

Caption: Troubleshooting workflow for addressing stability issues.

Potential Degradation Pathway of this compound parent This compound hydrolysis Hydrolysis (Acidic or Basic Conditions) parent->hydrolysis oxidation Oxidation parent->oxidation hydrolyzed_product Hydrolyzed Pyrimidine Derivative hydrolysis->hydrolyzed_product oxidized_product Oxidized Piperidine Derivative oxidation->oxidized_product further_degradation Further Degradation Products hydrolyzed_product->further_degradation oxidized_product->further_degradation

Caption: A potential degradation pathway for this compound.

References

Validation & Comparative

A Researcher's Guide to Confirming Target Engagement of 2-(Piperidin-4-YL)pyrimidine: A Comparative Analysis of CETSA and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of 2-(Piperidin-4-YL)pyrimidine, a promising scaffold for kinase inhibitors.

While direct experimental data for this compound using CETSA is not yet publicly available, this guide will use its potential targeting of the Epidermal Growth Factor Receptor (EGFR), a well-established kinase, as a representative case study. The principles and protocols discussed herein are broadly applicable to other kinase targets. We will objectively compare CETSA with NanoBRET™ and the Drug Affinity Responsive Target Stability (DARTS) assay, providing detailed experimental protocols and illustrative data presentation to aid in the selection of the most appropriate method for your research needs.

The Principle of Target Engagement Assays

At the heart of these techniques lies the principle that the binding of a small molecule to its protein target can alter the biophysical properties of the protein. CETSA and DARTS rely on changes in protein stability, while NanoBRET™ utilizes proximity-based energy transfer.

Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[1][2] The core concept is that a ligand-bound protein is often more resistant to heat-induced denaturation than its unbound counterpart.[2] This increased stability results in a shift in the protein's melting temperature (Tm), which can be detected and quantified.

NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer compound (acceptor) that binds to the same target.[3][4] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Drug Affinity Responsive Target Stability (DARTS) is another label-free method that relies on ligand-induced protein stabilization.[5][6] Instead of heat, DARTS uses proteases to probe the stability of the target protein. A compound-bound protein may exhibit increased resistance to proteolytic degradation compared to the unbound protein.[5]

Comparison of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayDrug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization.[2]Bioluminescence Resonance Energy Transfer (BRET).[3]Ligand-induced protection from proteolysis.[5]
Labeling Label-free for both compound and target.Requires genetic tagging of the target protein (NanoLuc®) and a fluorescent tracer.Label-free for both compound and target.
Cellular Context Intact cells, cell lysates, or tissue samples.[7]Live cells.[3]Cell lysates.[5]
Throughput Low to high, depending on the detection method (Western Blot vs. AlphaLISA/Luminex).[8][9]High-throughput compatible (plate-based format).[3]Low to medium throughput.
Quantitative Data Melting curves (Tm shift), Isothermal dose-response curves (EC50).[10]IC50 values, target occupancy.[11]Qualitative (band protection) or semi-quantitative (densitometry).
Key Advantages Physiologically relevant (intact cells), no modification of compound or target.Highly sensitive and quantitative, suitable for high-throughput screening.[3]No requirement for specific antibodies, applicable to a wide range of proteins.
Key Limitations Not all binding events cause a significant thermal shift, can be lower throughput with Western Blot detection.Requires genetic modification of the target protein, potential for steric hindrance from the tag.Requires careful optimization of protease digestion, may not be sensitive for all interactions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for EGFR Target Engagement

This protocol describes a Western Blot-based CETSA for assessing the engagement of this compound with endogenous EGFR in a suitable cancer cell line (e.g., A431).

1. Cell Culture and Treatment:

  • Plate A431 cells and grow to 80-90% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Heat Challenge:

  • Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Immediately cool the tubes on ice for 3 minutes.

3. Cell Lysis:

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

4. Separation of Soluble Fraction:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

5. Protein Quantification and Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against EGFR, followed by an HRP-conjugated secondary antibody.

  • Visualize bands using a suitable chemiluminescence substrate and imaging system.

6. Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Plot the normalized band intensity against the temperature to generate melting curves for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • For isothermal dose-response (ITDR) experiments, heat all samples at a single, optimized temperature (e.g., the temperature showing the largest shift) and plot the normalized band intensity against the compound concentration to determine the cellular EC50.

NanoBRET™ Target Engagement Assay Protocol for a Kinase Target

This protocol provides a general workflow for a NanoBRET™ assay to determine the target engagement of this compound with a kinase of interest expressed as a NanoLuc® fusion protein in HEK293 cells.

1. Cell Preparation:

  • Transfect HEK293 cells with a plasmid encoding the kinase-NanoLuc® fusion protein.

  • Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.

2. Compound and Tracer Addition:

  • Prepare serial dilutions of this compound.

  • Prepare the NanoBRET™ tracer and NanoLuc® substrate according to the manufacturer's instructions.

  • Add the test compound and the tracer to the cells.

3. Signal Detection:

  • Incubate the plate at 37°C for the recommended time.

  • Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of reading BRET.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Plot the NanoBRET™ ratio against the concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the potency of target engagement.[12]

Drug Affinity Responsive Target Stability (DARTS) Assay Protocol

This protocol outlines a DARTS experiment to confirm the interaction of this compound with its target kinase in cell lysate.

1. Lysate Preparation:

  • Harvest cultured cells and prepare a cell lysate using a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

  • Determine the protein concentration of the lysate.

2. Compound Incubation:

  • Incubate the cell lysate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.

3. Protease Digestion:

  • Add a protease (e.g., pronase or thermolysin) to the lysates at an optimized concentration.

  • Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion.

  • Stop the digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and boiling.

4. Analysis:

  • Analyze the samples by SDS-PAGE and Western Blot using an antibody specific for the target kinase.

5. Data Interpretation:

  • An increase in the intensity of the full-length protein band in the compound-treated lanes compared to the vehicle control indicates that the compound has bound to and protected the target protein from proteolytic degradation.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (this compound) cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge lysis 4. Cell Lysis (Freeze-Thaw) heat_challenge->lysis centrifugation 5. Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation western_blot 6. Western Blot (Quantify Soluble Target) centrifugation->western_blot data_analysis 7. Data Analysis (Melt Curve & EC50) western_blot->data_analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound This compound Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition.

Conclusion

Confirming the target engagement of a novel compound like this compound is a critical step in its development as a potential therapeutic. CETSA, NanoBRET™, and DARTS each offer unique advantages and disadvantages for this purpose. CETSA provides a label-free method to assess target engagement in a physiologically relevant context. NanoBRET™ offers a high-throughput and highly quantitative alternative, albeit with the requirement of protein tagging. DARTS presents another label-free option that is particularly useful when specific antibodies are unavailable. The choice of assay will depend on the specific research question, available resources, and the stage of the drug discovery process. This guide provides the necessary foundational knowledge and protocols to empower researchers to make an informed decision and confidently validate the target engagement of their compounds of interest.

References

Validating the Mechanism of Action of Novakinib, a Novel Kinase Y Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The rigorous validation of a novel compound's mechanism of action (MoA) is a cornerstone of the drug discovery process.[1] It provides essential insights into how a drug candidate produces its pharmacological effect, which is critical for assessing on-target efficacy and potential off-target toxicities.[1][2] This guide provides a comparative framework for validating the MoA of a hypothetical novel compound, "Novakinib," a potent and selective inhibitor of Kinase Y, a critical component of the "Growth Factor Signaling Pathway" often dysregulated in cancer.[1]

For a comprehensive comparison, Novakinib (Compound N) is evaluated against two alternatives:

  • Drug A: An established, FDA-approved drug known to target the same Growth Factor Signaling Pathway, but by inhibiting Kinase X, a kinase upstream of Kinase Y.[1]

  • Compound B: A known multi-kinase inhibitor that also inhibits Kinase Y but has significant off-target effects, leading to a different phenotypic outcome.[1][2]

This guide will detail key experimental protocols, present comparative data in structured tables, and illustrate the underlying biological and experimental logic through diagrams.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from a series of experiments designed to elucidate and validate the mechanism of action of Novakinib.

Table 1: Target Engagement in Cellular Models

Target engagement assays are crucial for confirming that a compound physically interacts with its intended target within a cellular environment.[1] The Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding.[3][4]

CompoundTargetCellular Thermal Shift Assay (CETSA) - ΔTagg (°C)
Novakinib (N) Kinase Y + 4.8
Drug AKinase Y+ 0.2
Compound BKinase Y+ 3.5

Table 2: Biochemical Potency Against Target Kinases

Biochemical assays are essential for determining the direct inhibitory activity of a compound against purified enzymes.[5] The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundTarget KinaseBiochemical IC50 (nM)
Novakinib (N) Kinase Y 5
Drug AKinase X10
Drug AKinase Y> 10,000
Compound BKinase Y15

Table 3: Cellular Activity and Selectivity

Cellular assays assess the functional consequences of target inhibition. Western blotting is used to measure the phosphorylation of downstream substrates, while cell viability assays determine the inhibitor's effect on cell proliferation.[6][7] Kinase selectivity profiling is vital to identify off-target effects that can lead to unwanted side effects.[5][8]

CompoundInhibition of Downstream Substrate Phosphorylation (p-Substrate Z IC50, nM)Cancer Cell Line Viability (IC50, nM)Kinase Selectivity Profile (Number of Off-Targets with IC50 < 100 nM)
Novakinib (N) 15 20 1
Drug A50653
Compound B181225

Signaling Pathway and Points of Inhibition

Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinases a prime target for therapeutic intervention. The diagram below illustrates the hypothetical "Growth Factor Signaling Pathway," showing the points of inhibition for Novakinib, Drug A, and Compound B.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Kinase_Y Kinase_Y Kinase_X->Kinase_Y Phosphorylates & Activates Substrate_Z Substrate_Z Kinase_Y->Substrate_Z Phosphorylates Proliferation_Signal Proliferation Signal Substrate_Z->Proliferation_Signal Leads to Off_Target_1 Off-Target Kinase 1 Off_Target_2 Off-Target Kinase 2 Novakinib Novakinib (N) Novakinib->Kinase_Y Inhibits Compound_B Compound B Compound_B->Kinase_Y Compound_B->Off_Target_1 Compound_B->Off_Target_2 Drug_A Drug_A Drug_A->Kinase_X Inhibits

Growth Factor Signaling Pathway and inhibitor targets.

Experimental Workflow for MoA Validation

A multi-faceted approach combining biochemical, cellular, and proteomic methods is required to validate a kinase inhibitor's mechanism of action robustly.

cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular Validation cluster_selectivity Selectivity & Off-Target Analysis cluster_conclusion Conclusion A Biochemical Potency Assay (Determine IC50) C Target Engagement Assay (e.g., CETSA) A->C B Biophysical Binding Assay (SPR / ITC) B->C D Downstream Signaling Assay (Western Blot for p-Substrate) C->D F Kinome-wide Selectivity Profiling (e.g., Kinobeads) C->F E Functional Cellular Assay (Cell Viability / Proliferation) D->E H Validate On-Target Mechanism of Action E->H G Identify Potential Off-Targets F->G G->H

Overall workflow for kinase inhibitor MoA validation.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm direct target engagement in a cellular context.[3][4]

  • Objective: To determine if Novakinib binds to and stabilizes Kinase Y in intact cells.

  • Methodology:

    • Cell Treatment: Culture cells that endogenously express Kinase Y to 80% confluency. Treat cells with Novakinib (e.g., 10 µM) or a vehicle control (DMSO) for 2 hours.

    • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[4]

    • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.

    • Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes.

    • Analysis: Analyze the amount of soluble Kinase Y remaining at each temperature by Western blotting. A positive result is a shift in the melting curve to a higher temperature for the drug-treated sample compared to the vehicle control.[9]

Western Blot Analysis of Downstream Signaling

This protocol assesses the functional impact of target inhibition on the downstream signaling pathway.[6][10][11]

  • Objective: To measure the effect of Novakinib on the phosphorylation of Substrate Z, a direct downstream target of Kinase Y.

  • Methodology:

    • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a dose-response range of Novakinib (e.g., 0-1000 nM) for a specified time (e.g., 4 hours).

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11][12]

    • Immunoblotting: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[11] Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated Substrate Z (p-Substrate Z).

    • Detection and Re-probing: After incubation with a secondary antibody, detect the signal using chemiluminescence. Strip the membrane and re-probe with an antibody for total Substrate Z and a loading control (e.g., GAPDH) to ensure equal protein loading.[13]

Cell Viability Assay (CCK-8)

This protocol measures the effect of the inhibitor on cell proliferation and survival.[14]

  • Objective: To determine the IC50 of Novakinib on the viability of cancer cells dependent on the Kinase Y signaling pathway.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Inhibitor Treatment: Treat the cells with a serial dilution of Novakinib and control compounds for 72 hours.

    • Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

    • Analysis: Normalize the results to vehicle-treated control cells and plot the percentage of viability against the logarithm of inhibitor concentration to calculate the IC50 value.

Logical Framework for MoA Validation

Validating the mechanism of action relies on a logical integration of results from multiple orthogonal assays. The on-target effect is confirmed when direct binding to the target translates into the expected downstream cellular phenotype.

A Evidence 1: Direct Target Engagement (CETSA shows thermal shift) I1 Conclusion: Compound engages target in cells and inhibits its activity A->I1 B Evidence 2: Inhibition of Downstream Signaling (Western blot shows decreased p-Substrate Z) B->I1 C Evidence 3: Expected Cellular Phenotype (Cell viability is reduced) F Validated On-Target Mechanism of Action C->F D Evidence 4: High Selectivity (Kinome scan shows few off-targets) D->F E Contradictory Evidence: No Target Engagement OR No Downstream Effect I2 Conclusion: Phenotype is likely due to on-target activity E->I2 I1->F

Logical flow for validating on-target MoA.

Conclusion

The comprehensive validation of a kinase inhibitor's mechanism of action is a critical, multi-step process. As demonstrated with the hypothetical inhibitor Novakinib, a combination of biochemical, biophysical, and cell-based assays is essential.[7] The comparative data shows that Novakinib is a potent and selective inhibitor of Kinase Y. It directly engages its target in cells (Table 1), potently inhibits its enzymatic activity (Table 2), blocks the downstream signaling pathway, and reduces cancer cell viability with high selectivity (Table 3).

This profile distinguishes it from Drug A, which acts upstream, and Compound B, which has significant off-target effects. This systematic approach, integrating direct target engagement with functional cellular outcomes, provides a robust validation of Novakinib's on-target mechanism of action, a crucial step for its further development as a therapeutic agent.

References

A Comparative Guide to PI3K Inhibitors: Evaluating Novel Compounds Against Approved Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating novel phosphoinositide 3-kinase (PI3K) inhibitors, using the scaffold 2-(Piperidin-4-YL)pyrimidine as a representative example, against a selection of FDA-approved PI3K inhibitors. Due to the limited publicly available data on the specific PI3K inhibitory activity of this compound, this document will focus on establishing a methodology for comparison and presenting data for approved drugs. Researchers can use this guide to structure their own findings for novel compounds.

The PI3K Signaling Pathway: A Critical Target in Oncology

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K.[4][5] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][5] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT activation.[2] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[1][4]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling pathway.

Comparison of Approved PI3K Inhibitors

Several PI3K inhibitors have received FDA approval, each with distinct selectivity profiles and clinical indications. A summary of key quantitative data for these inhibitors is presented below.

InhibitorPI3K Isoform SelectivityIC50 (nM)Approved Indications (Selected)
Alpelisib p110α-selectivep110α: 5HR+, HER2- advanced or metastatic breast cancer with a PIK3CA mutation.
Idelalisib p110δ-selectivep110δ: 2.5Relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL).[6][7]
Copanlisib Pan-Class I (α, β, δ, γ)p110α: 0.5, p110δ: 0.7Relapsed follicular lymphoma in patients who have received at least two prior systemic therapies.[7][8]
Duvelisib p110δ and p110γ inhibitorp110δ: 2.5, p110γ: 27Relapsed or refractory CLL/SLL and FL after at least two prior therapies.[6][7]
Umbralisib p110δ and CK1ε inhibitorp110δ: 22Relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[8]
Leniolisib p110δ-selectiveNot readily availableActivated phosphoinositide 3-kinase delta syndrome (APDS).[7][9]

Note: IC50 values can vary depending on the assay conditions. The values presented are representative.

Framework for Evaluating Novel PI3K Inhibitors

A thorough evaluation of a novel PI3K inhibitor like this compound requires a series of well-defined experiments to characterize its potency, selectivity, cellular activity, and anti-proliferative effects.

Experimental_Workflow Start Novel Compound (e.g., this compound) KinaseAssay Biochemical Kinase Assay (IC50 Determination) Start->KinaseAssay Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity CellularAssay Cellular Mechanistic Assay (Western Blot) KinaseAssay->CellularAssay ViabilityAssay Cell Viability Assay (e.g., MTT, CCK-8) CellularAssay->ViabilityAssay Conclusion Preclinical Candidate Selection ViabilityAssay->Conclusion

Caption: Experimental workflow for PI3K inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitors. Below are standard protocols for key experiments.

Biochemical PI3K Kinase Activity Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.

  • Objective: To determine the IC50 value of the test compound against various PI3K isoforms (e.g., p110α, p110β, p110δ, p110γ).

  • Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay that measures the conversion of PIP2 to PIP3.

  • Methodology:

    • Recombinant human PI3K isoforms are incubated with the test compound at various concentrations in a kinase reaction buffer.

    • The kinase reaction is initiated by adding ATP and the lipid substrate PIP2.[10]

    • The reaction is allowed to proceed for a defined period at room temperature.[10]

    • The reaction is stopped, and the amount of PIP3 produced is quantified. In a TR-FRET assay, this involves adding a PIP3 detector protein and a labeled antibody.

    • The signal is read on a suitable plate reader, and the IC50 values are calculated from the dose-response curves.

Western Blot Analysis of PI3K Pathway Inhibition (Cell-Based)

This assay assesses the ability of a compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of downstream effectors.

  • Objective: To confirm target engagement and pathway inhibition in cancer cell lines.

  • Principle: Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 ribosomal protein.

  • Methodology:

    • Cancer cells with a known activated PI3K pathway are seeded and allowed to adhere.

    • Cells are treated with the test compound at various concentrations for a specified duration.[11]

    • Cells are lysed, and protein concentrations are determined.[11][12]

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[11]

    • The membrane is incubated with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 (p-S6), and total S6. A loading control like GAPDH or β-actin is also used.[11]

    • The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[11]

    • The band intensities are quantified to determine the extent of inhibition of downstream signaling.

Cell Viability/Proliferation Assay

This assay measures the effect of the inhibitor on the growth and survival of cancer cells.

  • Objective: To determine the anti-proliferative activity of the compound in various cancer cell lines.

  • Principle: Colorimetric assays like MTT or CCK-8 measure the metabolic activity of viable cells, which correlates with cell number.

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates.[12]

    • After cell attachment, they are treated with a range of concentrations of the test compound for a period of 48 to 72 hours.

    • A reagent such as MTT or CCK-8 is added to each well and incubated.[12]

    • The absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Conclusion

The comparison of novel PI3K inhibitors like this compound with approved drugs requires a systematic approach involving biochemical and cell-based assays. By following standardized protocols and presenting data in a clear and comparative format, researchers can effectively evaluate the potential of new chemical entities. This guide provides the necessary framework to structure such an evaluation, facilitating informed decisions in the drug discovery and development process.

References

Head-to-Head Comparison of 2-(Piperidin-4-YL)pyrimidine Derivatives' Activity in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the inhibitory effects of 2-(Piperidin-4-YL)pyrimidine derivatives, focusing on their structure-activity relationships and performance against key cancer-related biological targets. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in derivatives designed as inhibitors of various protein kinases implicated in cancer. These compounds have shown promise in targeting mutations that confer resistance to existing therapies, particularly in non-small cell lung cancer (NSCLC). This guide synthesizes data from multiple studies to offer a head-to-head comparison of their biological activities.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various this compound and related pyrimidine derivatives against key cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.

Table 1: Inhibitory Activity of 2-arylaminopyrimidine Derivatives against EGFR Kinase and H1975 Cancer Cell Line

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
9i EGFRT790M/L858R4.902H19750.6210

Data sourced from a study on 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFR inhibitors.[1]

Table 2: Dual Inhibitory Activity of Pyrimidine Derivatives against EGFR and VEGFR-2

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)
2a 0.2090.195
6a 0.3260.141
7a 0.2660.509
10b 0.1610.141
18a 0.4360.344
Erlotinib 0.037-
Sorafenib -0.034

This table showcases derivatives designed as dual inhibitors, a strategy to overcome resistance and target multiple signaling pathways.[2]

Table 3: Antiproliferative Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
4a SW6206.9
4c SW620> 40
3k SW62012.5

These compounds were evaluated for their ability to inhibit the proliferation of human colon cancer cells.[3]

Table 4: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundPIM-1 Kinase IC50 (nM)
4 11.4
6 34.6
10 17.2
11 21.4
Staurosporine 16.7

PIM-1 kinase is a promising target in oncology, and these derivatives show potent inhibition.[4]

Experimental Protocols

The data presented in this guide were generated using established in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (for EGFR, VEGFR-2, PIM-1)

  • Enzyme and Substrate Preparation : Recombinant human EGFR, VEGFR-2, or PIM-1 kinase is used. A suitable substrate, such as a synthetic peptide, and ATP are prepared in a kinase reaction buffer.

  • Compound Incubation : The test compounds (this compound derivatives) are serially diluted and pre-incubated with the kinase in the reaction buffer for a specified period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays involving [γ-³²P]ATP.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

  • Cell Seeding : Cancer cells (e.g., H1975, SW620, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).

  • Cell Viability Measurement :

    • MTT Assay : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay : Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB) dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for In Vitro Activity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Cell_Assay Cell Proliferation Assay (e.g., MTT, SRB) Compound_Prep->Cell_Assay Kinase_Assay In Vitro Kinase Assay Compound_Prep->Kinase_Assay Cell_Culture Cell Line Culture (e.g., H1975, SW620) Cell_Culture->Cell_Assay Kinase_Prep Recombinant Kinase (e.g., EGFR, VEGFR-2) Kinase_Prep->Kinase_Assay Data_Acquisition Data Acquisition (Absorbance/Fluorescence) Cell_Assay->Data_Acquisition Kinase_Assay->Data_Acquisition IC50_Calc IC50 Value Calculation Data_Acquisition->IC50_Calc

Caption: General workflow for evaluating the in vitro activity of pyrimidine derivatives.

Simplified EGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and piperidine rings.[5][6]

  • Substitutions on the Pyrimidine Ring : The nature of the substituent at the 2- and 4-positions of the pyrimidine ring is critical for activity. Arylamino groups at the 2-position have been shown to be important for binding to the kinase hinge region.[1] Modifications at the 4-position, such as the introduction of a piperidin-4-yloxy moiety, can enhance potency.[1]

  • Substitutions on the Piperidine Ring : Modifications to the piperidine ring can influence factors such as solubility, metabolic stability, and target engagement.[7] For instance, the introduction of bicyclic heteroaromatic groups can restore or enhance activity.[7]

  • Conformational Restriction : Strategies to reduce the number of rotatable bonds, for example, by introducing cyclic structures, can lead to improved activity.[8]

References

Navigating the Structure-Activity Landscape of 2-(Piperidin-4-YL)pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 2-(Piperidin-4-YL)pyrimidine analogs, a scaffold of significant interest in medicinal chemistry due to its presence in numerous potent and selective inhibitors of various biological targets. We present a synthesis of structure-activity relationship (SAR) studies, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The this compound core is a versatile platform that has been successfully exploited to develop inhibitors for a range of protein classes, including kinases and other enzymes. Modifications to the pyrimidine ring, the piperidine moiety, and the linker connecting them have profound effects on potency, selectivity, and pharmacokinetic properties. This guide will delve into these modifications and their impact on biological activity.

Comparative Biological Activity of this compound Analogs

The following table summarizes the in vitro potencies of various this compound analogs and related pyrimidine derivatives against their respective targets. This data, compiled from several key studies, highlights the impact of specific structural modifications on inhibitory activity.

Compound IDTargetIC50 (nM)Cell-based AssayCell LineReference
L6 ALK (wild-type)1.8Anti-proliferativeKarpas299
L6 ALK (L1196M mutant)3.9Anti-proliferative-
L6 ALK (G1202R mutant)5.2Anti-proliferative-
10h AKT124.3Anti-proliferativePC-3
LEI-401 (1) NAPE-PLD72Enzyme InhibitionNeuro-2a
18m P2X7 Receptor10-30EtBr uptake assayHEK293
19g-i, 19k P2X7 Receptor10-30EtBr uptake assayHEK293
6e Nitric Oxide Production860LPS-stimulated macrophagesRAW 264.7
6e TNF-α Production1870LPS-stimulated macrophagesRAW 264.7
8d PAK460Kinase Assay-
9c PAK468Kinase Assay-
5k EGFR79Kinase Assay-
5k Her240Kinase Assay-
5k VEGFR2136Kinase Assay-
5k CDK2204Kinase Assay-
12m Anti-fibrotic activity45.69 µMCell viabilityHSC-T6
12q Anti-fibrotic activity45.81 µMCell viabilityHSC-T6

Key Structure-Activity Relationship Insights

Analysis of the data reveals several key trends in the SAR of this compound analogs:

  • Substitutions on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are critical for target engagement. For instance, in the 2,4-diarylaminopyrimidine series of ALK inhibitors, specific substitutions at the 2- and 4-positions are essential for potent activity.

  • Modifications of the Piperidine Moiety: Alterations to the piperidine ring, including the introduction of substituents or its replacement with other heterocyclic systems, significantly influence potency and selectivity. In the case of NAPE-PLD inhibitors, the replacement of an N-methylphenethylamine group with an (S)-3-phenylpiperidine led to a 3-fold increase in inhibitory potency.

  • The Nature of the Linker: The group connecting the piperidine and pyrimidine rings plays a crucial role in orienting the molecule within the binding site. The length, rigidity, and chemical nature of this linker can be optimized to enhance interactions with the target protein.

  • Conformational Restriction: Introducing conformational constraints, such as fusing the pyrimidine ring to other ring systems (e.g., pyrido[2,3-d]pyrimidine), can lock the molecule in a bioactive conformation, leading to improved potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays cited in the SAR studies.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro potency of compounds against a specific kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase Solution (e.g., ALK, AKT) Mix Combine Kinase, Substrate, and Compound in well plate Kinase->Mix Substrate Substrate Solution (e.g., peptide, protein) Substrate->Mix ATP ATP Solution Compound Test Compound (serial dilutions) Compound->Mix Incubate1 Pre-incubate Mix->Incubate1 Start Initiate reaction by adding ATP Incubate1->Start Incubate2 Incubate at specific temperature Start->Incubate2 Stop Stop reaction Incubate2->Stop Detection_Reagent Add Detection Reagent (e.g., ADP-Glo, Luminescence) Stop->Detection_Reagent Read Read Signal (Luminometer/Fluorometer) Detection_Reagent->Read Analyze Data Analysis (IC50 determination) Read->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Preparation of Reagents: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compounds at various concentrations.

  • Reaction Setup: In a microplate, add the kinase solution, substrate solution, and the test compound.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Reaction Termination: Stop the reaction by adding a stop solution or by other appropriate means.

  • Detection: Add a detection reagent that measures the product of the kinase reaction (e.g., ADP formation or substrate phosphorylation).

  • Signal Measurement: Read the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay

This protocol describes a common method to assess the effect of compounds on the proliferation of cancer cell lines.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay Cells Cancer Cell Line (e.g., Karpas299, PC-3) Culture Culture cells to logarithmic growth phase Cells->Culture Seed Seed cells into 96-well plates Culture->Seed Adhere Allow cells to adhere (overnight) Seed->Adhere Treat Add serial dilutions of test compounds Adhere->Treat Incubate Incubate for a specific period (e.g., 72h) Treat->Incubate Viability_Reagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Viability_Reagent Incubate_Assay Incubate as per manufacturer's instructions Viability_Reagent->Incubate_Assay Read_Signal Read Absorbance or Luminescence Incubate_Assay->Read_Signal Analyze_Data Calculate IC50 values Read_Signal->Analyze_Data

Caption: Workflow for a cell-based anti-proliferative assay.

Procedure:

  • Cell Culture: Maintain the chosen cancer cell line in appropriate culture medium and conditions.

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compounds.

  • Incubation: Incubate the plates for a specified period (typically 48-72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent) to each well.

  • Signal Measurement: Measure the resulting signal (absorbance or luminescence), which is proportional to the number of viable cells.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of viable cells against the compound concentration.

Signaling Pathway Context: PI3K/AKT Pathway

Many this compound analogs target kinases within critical signaling pathways implicated in cancer. The PI3K/AKT pathway is a key regulator of cell survival, proliferation, and metabolism, and its hyperactivation is observed in many human tumors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation Inhibitor This compound AKT Inhibitor (e.g., 10h) Inhibitor->AKT Inhibition

Caption: Simplified PI3K/AKT signaling pathway and the point of intervention for AKT inhibitors.

This guide provides a foundational understanding of the SAR of this compound analogs. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific analog series.

A Comparative Guide to Pyrimidine-Based Inhibitors: Profiling 2-(Piperidin-4-YL)pyrimidine Scaffolds and Alternatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of pyrimidine-based inhibitors, focusing on the structural significance of the 2-(piperidin-4-YL)pyrimidine moiety and its role in modulating kinase activity. This guide provides a comprehensive overview of experimental data and detailed protocols to inform drug discovery and development efforts.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved and investigational drugs.[1][2][3] Its versatility allows for the design of potent and selective inhibitors targeting a wide range of protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases such as cancer.[3][4] This guide provides a comparative analysis of pyrimidine-based inhibitors, with a special focus on the emerging role of the this compound scaffold. We present a compilation of experimental data for key oncogenic targets—Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs)—along with detailed methodologies for the cited experiments.

Data Presentation: A Comparative Look at Inhibitor Potency

The following tables summarize the in vitro potency of various pyrimidine-based inhibitors against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater efficacy.

Table 1: Pyrimidine-Based EGFR Inhibitors
CompoundScaffold TypeEGFR WT IC50 (nM)EGFR T790M IC50 (nM)EGFR L858R IC50 (nM)Cell Line (Mutation)Cellular IC50 (nM)
Osimertinib 2,4-Dianilinopyrimidine~15[2]~1[2]~1[2]H1975 (L858R/T790M)~15[2]
Erlotinib Quinazoline (Non-pyrimidine)~2[2]~200[2]~2[2]PC-9 (del19)~5[2]
Compound 42 Pyrido[3,4-d]pyrimidine-34[5]1.1 (L858R)HCC827 (del19)-
Compound 45 Pyrido[3,4-d]pyrimidine-23.3[5]1.7 (L858R)--
Compound 12 Pyrrolo[3,2-d]pyrimidine14.5[6]35.4[6]-H1975 (L858R/T790M)-
Table 2: Pyrimidine-Based VEGFR-2 Inhibitors
CompoundScaffold TypeVEGFR-2 IC50 (nM)Cell LineCellular IC50 (µM)
Sorafenib Non-pyrimidine41.1[4]HT-298.78[4]
Cabozantinib Non-pyrimidine0.045 (µM)[7]HT-299.10[7]
Furo[2,3-d]pyrimidine 4c Furo[2,3-d]pyrimidine57.1[4]HT-2921.4[4]
Thieno[2,3-d]pyrimidine 21e Thieno[2,3-d]pyrimidine21[8]--
Pyrazolo[3,4-d]pyrimidine II-1 Pyrazolo[3,4-d]pyrimidine-HepG25.90[9]
Table 3: Pyrimidine-Based CDK Inhibitors
CompoundScaffold TypeCDK2 IC50 (nM)CDK4 IC50 (nM)CDK9 IC50 (nM)Cell LineCellular IC50 (µM)
Ribociclib Pyrrolo[2,3-d]pyrimidine-10[10]---
(R)-roscovitine Purine (Non-pyrimidine)100[11]>100,000[11]800[11]--
AT7519 Pyrimidine-based44[11]67[11]<10[11]--
Compound 8d 2,4-Disubstituted pyrimidine---PANC-10.08[12]
Compound 17 (4-Pyrazolyl)-2-aminopyrimidine0.29[13]----

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

1. EGFR Kinase Assay (Continuous-Read Fluorescence): [14]

  • Reagents: Recombinant human EGFR (WT or mutant), ATP, Y12-Sox conjugated peptide substrate, kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

  • Procedure:

    • Pre-incubate 5 µL of EGFR enzyme with 0.5 µL of serially diluted test compound in 50% DMSO in a 384-well plate for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of a mix containing ATP and Y12-Sox peptide substrate.

    • Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes.

    • Determine the initial velocity from the linear phase of the reaction progress curves.

    • Plot initial velocity against inhibitor concentration to calculate the IC50 value using a variable slope model.

2. VEGFR-2 Kinase Assay (Luminescence-Based): [1][15]

  • Reagents: Recombinant human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (Poly-Glu,Tyr 4:1), Kinase-Glo™ MAX reagent.

  • Procedure:

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Add 25 µL of the master mix to each well of a 96-well plate.

    • Add 5 µL of the test inhibitor at various concentrations.

    • Initiate the reaction by adding 20 µL of diluted VEGFR-2 kinase.

    • Incubate at 30°C for 45 minutes.

    • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo™ MAX reagent.

    • Measure luminescence after a 15-minute incubation at room temperature.

    • Calculate the percentage of inhibition relative to a no-inhibitor control to determine the IC50.

3. CDK4/Cyclin D3 Kinase Assay (Luminescence-Based): [16]

  • Reagents: Recombinant human CDK4/Cyclin D3, 5x Kinase Assay Buffer, ATP, 10x CDK4 substrate peptide, Kinase-Glo® Max reagent.

  • Procedure:

    • Similar to the VEGFR-2 assay, a master mix with buffer, ATP, and substrate is prepared and dispensed into a 96-well plate.

    • Test compounds are added, followed by the CDK4/Cyclin D3 enzyme to start the reaction.

    • After a 45-minute incubation at 30°C, the reaction is stopped, and the remaining ATP is quantified using Kinase-Glo® Max.

    • Luminescence is measured to determine the extent of kinase inhibition and calculate the IC50.

Cell-Based Assays

1. Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®): [17]

  • Objective: To assess the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • For CellTiter-Glo®, add the reagent directly to the wells, and measure luminescence to determine the number of viable cells based on ATP content.[18]

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50.

2. Western Blot Analysis for Target Phosphorylation: [19][20]

  • Objective: To determine if an inhibitor blocks the phosphorylation of its target kinase and downstream signaling proteins in a cellular context.

  • Procedure:

    • Culture cells to 70-80% confluency and then serum-starve overnight.

    • Pre-treat cells with the inhibitor for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF for EGFR) for a short period (5-15 minutes).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-EGFR).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine-based inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase Purified Kinase Reaction Kinase Reaction Kinase->Reaction Inhibitor Test Inhibitor Inhibitor->Reaction ATP_Substrate ATP + Substrate ATP_Substrate->Reaction Detection Signal Detection (Luminescence/Fluorescence) Reaction->Detection IC50_Biochem Biochemical IC50 Detection->IC50_Biochem Cells Cancer Cell Line Treatment Cell Treatment Cells->Treatment Inhibitor_Cell Test Inhibitor Inhibitor_Cell->Treatment Viability_Assay Viability/Proliferation Assay Treatment->Viability_Assay IC50_Cellular Cellular IC50 Viability_Assay->IC50_Cellular

Caption: General workflow for biochemical and cell-based inhibitor screening assays.

References

Benchmarking 2-(Piperidin-4-YL)pyrimidine Derivatives Against Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the quest for novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) that can overcome acquired resistance remains a paramount challenge. This guide provides a comparative analysis of a promising 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative, designated as compound 9i, against the established standard-of-care drugs, Osimertinib and Brigatinib. The focus of this comparison is on their efficacy against EGFR harboring the T790M resistance mutation in combination with the L858R activating mutation, a common scenario in patients who have developed resistance to earlier-generation EGFR inhibitors.

This document summarizes the available preclinical data, outlines the experimental methodologies used for their evaluation, and visualizes the pertinent biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

Efficacy and Potency: A Head-to-Head Comparison

The central premise of this guide is the comparative efficacy of compound 9i, a novel covalent EGFR inhibitor, with the third-generation inhibitor Osimertinib and the multi-targeted kinase inhibitor Brigatinib. The following tables summarize the key in vitro potency data. It is important to note that a direct head-to-head comparison in a single study is not yet publicly available. The data presented here are derived from independent studies and should be interpreted with the understanding that variations in experimental conditions can influence the results.

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)
Compound 9i EGFRT790M/L858R4.902[1]H1975 (NSCLC)0.6210[1]
Osimertinib EGFRT790M/L858R~1-25H1975 (NSCLC)~0.01-0.1
Brigatinib EGFRT790M/L858R~29-160H1975 (NSCLC)~0.1-1

Note: IC50 values for Osimertinib and Brigatinib are aggregated from multiple sources and represent a general range of reported potencies. The data for compound 9i is from a single study.[1]

Mechanism of Action: Targeting the Gatekeeper Mutation

Compound 9i, Osimertinib, and Brigatinib are all classified as tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain. Their critical advantage lies in their ability to effectively inhibit the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs.

Compound 9i is designed as a covalent inhibitor, forming an irreversible bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase. This covalent modification leads to sustained inhibition of the receptor's activity.

Osimertinib is also a third-generation, irreversible EGFR inhibitor that selectively targets both EGFR-sensitizing mutations (like L858R) and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile contributes to its favorable therapeutic window.

Brigatinib is a multi-targeted kinase inhibitor with potent activity against both ALK and EGFR, including the T790M mutation. Its broader kinase inhibition profile distinguishes it from the more selective EGFR inhibitors.

Signaling Pathway Inhibition

The primary mechanism by which these inhibitors exert their anti-cancer effects is through the blockade of downstream signaling pathways crucial for cell proliferation, survival, and metastasis. The diagram below illustrates the EGFR signaling cascade and the points of inhibition by these TKIs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound 9i Osimertinib Brigatinib Inhibitor->EGFR

Caption: EGFR signaling pathway and TKI inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

EGFR Kinase Inhibition Assay (Generic Protocol)

This assay determines the in vitro potency of a compound in inhibiting the enzymatic activity of the EGFR kinase.

1. Reagents and Materials:

  • Recombinant human EGFR (T790M/L858R) enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (Compound 9i, Osimertinib, or Brigatinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well assay plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the recombinant EGFR enzyme to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound to Assay Plate A->B C Add EGFR Enzyme B->C D Incubate C->D E Add Substrate/ATP Mix (Initiate Reaction) D->E F Incubate E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for in vitro EGFR kinase inhibition assay.

Cell Proliferation Assay (Generic Protocol)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.

1. Reagents and Materials:

  • H1975 human non-small cell lung cancer cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (Compound 9i, Osimertinib, or Brigatinib)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

  • 96-well cell culture plates

  • Plate reader capable of luminescence or absorbance detection

2. Procedure:

  • Seed H1975 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compounds.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Cell_Proliferation_Workflow A Seed H1975 Cells in 96-well Plates B Incubate Overnight A->B C Treat Cells with Compound Dilutions B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent D->E F Measure Luminescence/ Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for cell proliferation assay.

In Vivo Efficacy

While in vitro data provides valuable insights into the potency of these inhibitors, in vivo studies are crucial for evaluating their therapeutic potential in a more complex biological system.

Compound 9i: The initial publication reports that compound 9i effectively hindered cell migration and promoted apoptosis.[2] However, at the time of this guide's compilation, extensive in vivo efficacy data, such as tumor growth inhibition in xenograft models, has not been made publicly available.

Osimertinib and Brigatinib: Both Osimertinib and Brigatinib have demonstrated significant in vivo efficacy in preclinical xenograft models of NSCLC, which has translated to their successful clinical use. These studies have shown dose-dependent tumor growth inhibition and, in some cases, tumor regression.

Subcutaneous Xenograft Model (Generic Protocol)

This model is commonly used to assess the in vivo anti-tumor activity of drug candidates.

1. Materials and Methods:

  • H1975 human non-small cell lung cancer cells

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel or similar basement membrane matrix

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

2. Procedure:

  • H1975 cells are harvested and resuspended in a mixture of media and Matrigel.

  • The cell suspension is subcutaneously injected into the flank of the mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group according to a predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.

Xenograft_Model_Workflow A Inject H1975 Cells Subcutaneously in Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Compound or Vehicle C->D E Measure Tumor Volume & Body Weight D->E F Calculate Tumor Growth Inhibition (TGI) E->F

Caption: Workflow for in vivo subcutaneous xenograft model.

Conclusion and Future Directions

The 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative, compound 9i, has emerged as a potent inhibitor of the clinically relevant EGFR T790M/L858R mutant in preclinical in vitro studies. Its nanomolar potency against the target kinase and sub-micromolar activity in inhibiting the proliferation of NSCLC cells harboring this mutation are promising.

However, a direct and comprehensive comparison with the standard-of-care drugs, Osimertinib and Brigatinib, under identical experimental conditions is necessary to definitively establish its relative efficacy. Furthermore, extensive in vivo studies are required to evaluate its pharmacokinetic properties, safety profile, and anti-tumor activity in animal models.

For researchers and drug development professionals, compound 9i represents a promising chemical scaffold for the development of next-generation EGFR inhibitors. Future investigations should focus on:

  • Head-to-head in vitro and in vivo comparison with Osimertinib and Brigatinib.

  • Evaluation against a broader panel of EGFR mutations , including emerging resistance mutations to third-generation TKIs.

  • Detailed pharmacokinetic and toxicology studies to assess its drug-like properties.

This guide serves as a foundational resource for understanding the current preclinical landscape of this novel pyrimidine derivative in the context of established NSCLC therapies. The continued investigation of such compounds is vital for advancing the treatment options available to patients with EGFR-mutated lung cancer.

References

Comparative Analysis of 2-(Piperidin-4-YL)pyrimidine-Based Kinase Inhibitor BAY-885 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-reactivity profiles of ERK5 inhibitors, featuring BAY-885, a potent and selective inhibitor with a 2-(Piperidin-4-YL)pyrimidine core.

This guide provides a comprehensive comparison of the kinase selectivity of BAY-885, a notable ERK5 inhibitor, against two alternative ERK5 inhibitors, XMD8-92 and AX15836. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the cross-reactivity profiles of these compounds, supported by detailed experimental protocols and visual aids to facilitate informed decisions in research applications.

Introduction to this compound as a Kinase Inhibitor Scaffold

The this compound scaffold is a key structural motif found in a number of kinase inhibitors. This core structure has been successfully utilized to develop potent and selective inhibitors for various kinases. A prominent example is BAY-885, a highly selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Understanding the cross-reactivity profile of such compounds is crucial in drug discovery to minimize off-target effects and ensure therapeutic efficacy.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. A broad kinase panel screening is the standard method to assess the cross-reactivity of a compound. Here, we compare the selectivity of BAY-885 with two other well-known ERK5 inhibitors, XMD8-92 and AX15836.

Target Kinase BAY-885 (% Inhibition at 1µM) XMD8-92 (Kd, nM) AX15836 (% Inhibition at 1µM)
ERK5 (MAPK7) >95% (IC50 = 8.8 nM) 80 >99% (IC50 = 8 nM) [2]
EphB358%Not ReportedNot Reported
EphA543%Not ReportedNot Reported
Fer62%Not ReportedNot Reported
BRD4No significant inhibition170 - 190 [3]No significant inhibition
DCAMKL2Not Reported190 Not Reported
PLK4Not Reported600 Not Reported
TNK1Not Reported890 Not Reported

Note: The data for BAY-885 and AX15836 is primarily presented as percentage inhibition at a single concentration from large-scale screens, reflecting their high selectivity. In contrast, XMD8-92 has known off-target activities with reported dissociation constants (Kd).

Analysis of Selectivity:

  • BAY-885 , the focus compound with the this compound core, demonstrates high selectivity for ERK5. In a screen against 357 kinases, only three other kinases (EphB3, EphA5, and Fer) showed inhibition greater than 40% at a 1µM concentration.[1]

  • XMD8-92 is a potent ERK5 inhibitor but also exhibits significant off-target activity, most notably against Bromodomain-containing protein 4 (BRD4), with a similar binding affinity to ERK5.[3] This dual activity can confound experimental results where specific inhibition of ERK5 is desired.

  • AX15836 is another highly selective ERK5 inhibitor, reportedly showing over 1,000-fold selectivity for ERK5 when screened against a panel of more than 200 kinases.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust in vitro assays. The following are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Cross-Reactivity Profiling (General Protocol)

This protocol outlines a common workflow for assessing the selectivity of a compound against a large panel of kinases, often performed by specialized contract research organizations (CROs) such as Eurofins Discovery or Reaction Biology.

1. Assay Principle:

The most common methods are either radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, or competition binding assays (e.g., KINOMEscan™) that quantify the displacement of a known ligand from the kinase active site by the test compound.

2. Materials:

  • Recombinant human kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., BAY-885) dissolved in DMSO

  • [γ-³³P]ATP or [γ-³²P]ATP for radiometric assays

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • ATP solution

  • Phosphocellulose filter mats or beads for capturing the phosphorylated substrate

  • Scintillation fluid and a scintillation counter for radiometric assays

  • For binding assays: Kinase-tagged phage, immobilized ligand, and qPCR reagents.

3. Procedure (Radiometric Assay Example):

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, its specific substrate, and the diluted test compound or DMSO (as a vehicle control).

  • Initiate the kinase reaction by adding a solution containing a specific concentration of ATP and radiolabeled ATP (e.g., 10 µM).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter mat, which captures the phosphorylated substrate.

  • Wash the filter mat to remove unincorporated radiolabeled ATP.

  • Measure the radioactivity on the filter mat using a scintillation counter.

  • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.

4. Data Analysis:

The percentage of inhibition is calculated for each kinase at a given inhibitor concentration. For dose-response curves, IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) are determined by fitting the data to a sigmoidal curve.

Visualizing Key Processes

To better understand the context of ERK5 inhibition and the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., BAY-885) reaction_setup Reaction Setup in Multi-well Plate compound->reaction_setup kinase_panel Kinase Panel (Recombinant Enzymes) kinase_panel->reaction_setup reagents Assay Reagents (ATP, Substrates) reagents->reaction_setup incubation Incubation reaction_setup->incubation reaction_stop Reaction Termination incubation->reaction_stop detection Detection of Kinase Activity reaction_stop->detection data_acquisition Data Acquisition detection->data_acquisition inhibition_calc Calculate % Inhibition data_acquisition->inhibition_calc ic50_determination IC50 Determination inhibition_calc->ic50_determination selectivity_profile Generate Selectivity Profile ic50_determination->selectivity_profile

References

Unlocking the Anti-Cancer Potential of Pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents is a continuous endeavor. Pyrimidine derivatives have emerged as a promising class of compounds, demonstrating significant anti-proliferative effects across a spectrum of cancer cell lines. This guide provides a comparative analysis of the anti-proliferative efficacy of several key pyrimidine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development.

The core structure of pyrimidine is a fundamental building block of nucleic acids, making its derivatives adept at interfering with cellular processes vital for cancer cell growth and survival.[1] These compounds exert their anti-cancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Ubiquitin-Specific Protease 7 (USP7).[2][3] This analysis focuses on a selection of promising pyrimidine derivatives, highlighting their potency and cellular targets.

Comparative Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity of selected pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivative ClassCompoundTarget(s)Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 6b CDK4/6, Apoptosis InductionPC-3 (Prostate)0.89[4]
Compound 8d CDK4/6, Apoptosis InductionMCF-7 (Breast)0.76[4]
Compound 15f p21, Caspase-3PC-3 (Prostate)0.36[5]
A-549 (Lung)0.41[5]
Compound 7m DKK1-Wnt/β-catenin143B (Osteosarcoma)Not specified[6]
Pyrazolo[3,4-d]pyrimidineCompound 15 CDK2/Cyclin A2HCT-116 (Colon)0.061[7][8]
Pyrrolo[2,3-d]pyrimidineCompound 4g EGFRMCF-7 (Breast)0.25[9]
HepG2 (Liver)Not specified[9]
HCT-116 (Colon)Not specified[9]
Pyrrolo[2,3-d]pyrimidin-4-oneYCH3124USP7VariousPotent Inhibition[10]
Thieno[2,3-d]pyrimidineCompound 40 Topo II, p53HepG2 (Liver)~4-10[5]
MCF-7 (Breast)~4-10[5]

Key Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Pyrimidine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Materials:

  • Cancer cells treated with pyrimidine derivatives

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells after treatment with the pyrimidine derivative for the desired time.

  • Fixation: Resuspend the cells in PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours or overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[14]

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of key signaling pathways affected by the pyrimidine derivatives.[15][16]

Materials:

  • Cancer cells treated with pyrimidine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., p-EGFR, CDK2, p53, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Mechanisms of Action

To better understand the cellular mechanisms through which these pyrimidine derivatives exert their anti-proliferative effects, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Profile Cell Cycle Profile Flow Cytometry->Cell Cycle Profile Protein Expression Protein Expression Western Blot->Protein Expression

Caption: Experimental workflow for evaluating the anti-proliferative effects of pyrimidine derivatives.

cdk2_pathway Pyrimidine Derivative Pyrimidine Derivative CDK2/Cyclin A CDK2/Cyclin A Pyrimidine Derivative->CDK2/Cyclin A Rb Rb CDK2/Cyclin A->Rb phosphorylates E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Cell Cycle Arrest Cell Cycle Arrest S-Phase Genes->Cell Cycle Arrest leads to

Caption: Inhibition of the CDK2 pathway by pyrimidine derivatives leading to cell cycle arrest.

egfr_pathway Pyrimidine Derivative Pyrimidine Derivative EGFR EGFR Pyrimidine Derivative->EGFR Downstream Signaling PI3K/Akt, MAPK/ERK EGFR->Downstream Signaling activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival promotes Apoptosis Apoptosis Proliferation & Survival->Apoptosis inhibits

Caption: Pyrimidine derivatives targeting the EGFR signaling pathway to induce apoptosis.

usp7_pathway Pyrimidine Derivative Pyrimidine Derivative USP7 USP7 Pyrimidine Derivative->USP7 p53 p53 USP7->p53 deubiquitinates & stabilizes MDM2 MDM2 USP7->MDM2 deubiquitinates & stabilizes Apoptosis & Cell Cycle Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis & Cell Cycle Arrest induces MDM2->p53 ubiquitinates for degradation

Caption: Mechanism of USP7 inhibition by pyrimidine derivatives, leading to p53 stabilization.

References

Bridging the Divide: A Guide to Validating In Vitro Findings in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising discovery in a petri dish to a tangible therapeutic in the clinic is a long and arduous one. A critical and often challenging step in this process is the transition from in vitro to in vivo studies. While in vitro experiments, conducted outside of a living organism, offer a controlled environment for high-throughput screening and mechanistic studies, they often fall short of replicating the complex physiological landscape of a whole organism.[1][2] Consequently, rigorous validation of these findings in appropriate animal models is paramount for advancing preclinical research and increasing the likelihood of clinical success.[2][3]

This guide provides a comprehensive comparison of in vitro and in vivo methodologies, offering detailed experimental protocols and data presentation to aid in the seamless translation of your research from the lab bench to preclinical animal models.

The In Vitro vs. In Vivo Dichotomy: A Comparative Overview

In vitro and in vivo studies are not mutually exclusive but rather complementary approaches in the scientific process.[1] In vitro assays provide a cost-effective and high-throughput platform for initial screening and hypothesis testing in a controlled setting.[1][3] However, the insights they provide are limited to the cellular and molecular level and may not accurately predict the complex interactions, metabolic processes, and immune responses that occur within a living organism.[2][4]

In vivo studies, conducted within a living organism, offer a more holistic and physiologically relevant assessment of a drug candidate's efficacy, toxicity, pharmacokinetics, and pharmacodynamics.[3][5] While they are more time-consuming, expensive, and raise ethical considerations, they are an indispensable step in the drug discovery pipeline.[4][5]

FeatureIn Vitro ModelsIn Vivo Models
Experimental Context Outside a living organism (e.g., cell cultures, isolated enzymes)[1]Within a living organism (e.g., mice, rats, non-human primates)[1]
Physiological Relevance Low to moderate; lacks systemic complexity[2]High; provides a whole-organism response[5]
Throughput High; suitable for large-scale screening[1][3]Low; resource and time-intensive[5]
Cost-Effectiveness High[1][6]Low[5]
Control over Variables High; allows for the study of isolated mechanisms[1]Moderate; subject to biological variability
Ethical Considerations Minimal[5]Significant; requires stringent oversight[5]
Data Generated Mechanistic insights, IC50 values, target engagementEfficacy, toxicity, pharmacokinetics (PK), pharmacodynamics (PD)[3][7]

A Step-by-Step Workflow for In Vitro to In Vivo Validation

The successful translation of in vitro findings to in vivo models requires a systematic and well-documented approach. The following workflow outlines the key stages involved in this process.

G cluster_0 In Vitro Phase cluster_1 Transition Phase cluster_2 In Vivo Phase cluster_3 Data Analysis & Correlation ivt_discovery Target Identification & In Vitro Screening ivt_optimization Lead Optimization (e.g., IC50 Determination) ivt_discovery->ivt_optimization ivt_mechanistic Mechanistic Studies (e.g., Pathway Analysis) ivt_optimization->ivt_mechanistic animal_model Animal Model Selection & Ethical Approval ivt_mechanistic->animal_model formulation Formulation & Dosing Regimen Development animal_model->formulation inv_efficacy Efficacy & Tumor Growth Inhibition formulation->inv_efficacy inv_pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) inv_efficacy->inv_pkpd inv_toxicity Toxicity & Safety Assessment inv_pkpd->inv_toxicity data_analysis Data Analysis & Statistical Evaluation inv_toxicity->data_analysis correlation In Vitro-In Vivo Correlation (IVIVC) data_analysis->correlation

A typical workflow for validating in vitro findings in in vivo models.

Key Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of both in vitro and in vivo experiments.[2]

In Vitro: Cell Viability (MTT) Assay

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[2]

  • Drug Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[2]

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[2]

In Vivo: Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of an anti-cancer drug in suppressing tumor growth.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID).[2] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.[2] The formula for tumor volume is typically (Length x Width^2) / 2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing regimen and route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the percentage of tumor growth inhibition (%TGI).

Data Presentation: A Hypothetical Comparison

Summarizing quantitative data in a clear and structured format is essential for direct comparison and interpretation.

Table 1: Comparison of In Vitro IC50 and In Vivo Tumor Growth Inhibition for Compound X

Cell LineIn Vitro IC50 (µM)Animal ModelDosing RegimenIn Vivo Tumor Growth Inhibition (%)
A549 (Lung Cancer)0.5NOD-SCID Mice10 mg/kg, daily, oral65
HT-29 (Colon Cancer)1.2Athymic Nude Mice10 mg/kg, daily, oral48
MCF-7 (Breast Cancer)0.8NOD-SCID Mice10 mg/kg, daily, oral57

Signaling Pathway Visualization: The MAPK/ERK Pathway

Understanding the molecular mechanisms of action is a key aspect of drug development. The MAPK/ERK signaling pathway is a common target for anti-cancer drugs.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Drug MEK Inhibitor (Compound X) Drug->MEK

The MAPK/ERK signaling pathway, a common target for anti-cancer drugs.

Alternative Models and Future Directions

While animal models remain a cornerstone of preclinical research, ethical considerations and the limitations of interspecies translation have driven the development of alternative models.[8] These include:

  • Organoids and Spheroids: Three-dimensional cell cultures that more closely mimic the microenvironment of tissues.

  • Organ-on-a-Chip: Microfluidic devices that simulate the activities, mechanics, and physiological responses of entire organs and organ systems.

  • Computational Models: In silico methods that use computer simulations to predict drug behavior.[9]

The integration of these advanced in vitro models with traditional in vivo studies holds the promise of more predictive and efficient drug development pipelines.

References

Safety Operating Guide

Proper Disposal of 2-(Piperidin-4-YL)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information

This document provides comprehensive guidance on the proper disposal of 2-(Piperidin-4-YL)pyrimidine, a compound used in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the hazardous properties of its constituent functional groups, piperidine and pyrimidine, as well as general best practices for laboratory chemical waste management. Researchers and laboratory personnel must handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the known hazards of structurally similar compounds, this compound should be handled as a hazardous substance. Stringent safety precautions are mandatory to minimize exposure risk.

Summary of Potential Hazards and Recommended PPE:

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.[1]Wear protective gloves, clothing, and eye/face protection.[3]
Skin Irritation Causes skin irritation.[1][2]Wear chemical-resistant gloves (e.g., butyl rubber or laminate). A flame-retardant laboratory coat and chemical-resistant apron are also recommended.[4]
Eye Irritation Causes serious eye irritation.[1][2]Wear chemical splash goggles and a face shield.[4][5]
Respiratory Irritation May cause respiratory irritation.[1][2]Work should be conducted in a certified chemical fume hood.[4] For spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[4]

Spill Management Protocol

Immediate and decisive action is required in the event of a spill to mitigate risks. The following protocol outlines the necessary steps for safely managing a spill of this compound.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the spill area. Restrict access to the area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required PPE as detailed in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1][6] Do not use combustible materials like paper towels.[4] For solid spills, carefully scoop the material, avoiding dust formation.[5]

  • Neutralization (for small, manageable spills): Due to the basic nature of the piperidine moiety, a weak acid can be used for neutralization. Cautiously apply a solution of sodium bisulfate or a commercial acid neutralizer.[4]

  • Cleanup: Once the spill is absorbed and neutralized, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[4][5]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[4]

Disposal Procedures

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4][5] All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Guidance:

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[4] The container must be in good condition and free from leaks or contamination.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., harmful, irritant).[4]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from ignition sources, and in secondary containment.[4]

  • Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Unused or Waste This compound B Is it a spill? A->B C Follow Spill Management Protocol: 1. Evacuate & Secure 2. Don PPE 3. Contain & Neutralize 4. Collect Waste B->C Yes D Place in a labeled, compatible Hazardous Waste Container B->D No C->D E Store in designated Satellite Accumulation Area D->E F Contact EHS for pickup by licensed hazardous waste contractor E->F G End: Proper Disposal F->G

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-(Piperidin-4-YL)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Piperidin-4-YL)pyrimidine

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling heterocyclic compounds and are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection.[1][3] For prolonged contact or handling larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber).[1] Always inspect gloves for integrity before use.[1][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[1][3] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded.[1][4] For solid compounds, a particulate filter conforming to EN 143 is recommended.[1]

Operational Plan: Step-by-Step Handling Procedures

The following diagram and detailed steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Workflow for the safe handling of this compound.

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory, put on all required PPE as detailed in the table above.

  • Prepare Work Area: Ensure that all work with this compound is conducted in a designated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) and reagents before starting the experiment to minimize movement and potential for spills. Use clean, dry, and appropriate laboratory equipment.

2. Handling:

  • Weighing: When weighing the solid compound, use a draft shield or conduct the weighing within the fume hood to prevent the dispersal of dust.

  • Dissolving and Reaction: When preparing solutions or running reactions, add the compound slowly to the solvent to avoid splashing. Ensure adequate mixing without creating aerosols.

  • General Precautions: Avoid direct contact with the skin, eyes, and clothing.[5] Do not breathe in dust or vapors.[5] Do not eat, drink, or smoke in the handling area.[6][7]

3. Post-Handling:

  • Decontamination: Clean all equipment and surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • Storage: Store the compound in a dry, cool, and well-ventilated place.[5][8] Keep containers tightly closed.[5][8]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any relevant hazard symbols.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Final Disposal:

  • Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[9] Never dispose of this chemical down the drain or in the regular trash.[5][9][10]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container can be disposed of according to institutional policies, which may include recycling or disposal as non-hazardous waste.[11]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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